2-Bromo-4-fluoro-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APETYHSLTIVOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290689 | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036389-83-9 | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036389-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-4-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-5-nitrobenzoic Acid
This document provides a comprehensive overview of the known physicochemical properties of this compound, a halogenated derivative of benzoic acid.[1] It serves as a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The presence of bromo, fluoro, and nitro functional groups, along with a carboxylic acid, makes it a versatile intermediate for creating complex molecules, including those with enhanced biological activity.[2] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Data Summary
The quantitative properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Reference |
| CAS Number | 1036389-83-9 | [2][3] |
| Molecular Formula | C₇H₃BrFNO₄ | [2][3] |
| Molecular Weight | 264.01 g/mol | [2][3] |
| Exact Mass | 262.92300 | [3] |
| Boiling Point | 379.8 ± 42.0 °C | [2][3] |
| LogP | 2.71780 | [3] |
| Polar Surface Area (PSA) | 83.12 Ų | [3] |
| Storage | Room temperature, dry conditions | [2] |
Synthetic & Analytical Workflows
Visualizing the logical steps in synthesis and analysis is crucial for laboratory applications. The following diagrams illustrate common workflows relevant to the handling and characterization of aromatic carboxylic acids.
Caption: Logical workflow for the synthesis of a related nitrobenzoic acid.[4]
References
Technical Guide: Spectral Data for 2-Bromo-4-fluoro-5-nitrobenzoic acid
Predicted Spectroscopic Data
The following sections provide predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Predicted Nuclear Magnetic Resonance (NMR) Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the presence of electron-withdrawing groups (-COOH, -NO₂, -Br, -F) will significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~11-13 | COOH | ~165-170 | C=O |
| ~8.5-8.8 | Ar-H | ~158-162 (d, ¹JCF) | C-F |
| ~7.8-8.1 (d) | Ar-H | ~145-150 | C-NO₂ |
| ~130-135 | C-Br | ||
| ~125-130 | C-COOH | ||
| ~120-125 (d) | Ar-CH | ||
| ~115-120 (d) | Ar-CH |
(d) denotes a doublet due to Carbon-Fluorine coupling. ¹JCF indicates a large one-bond coupling constant.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |
| N=O (Nitro) | Asymmetric Stretching | 1520-1560 | Strong |
| N=O (Nitro) | Symmetric Stretching | 1340-1370 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| C-F | Stretching | 1000-1100 | Strong |
| C-Br | Stretching | 500-650 | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, Electron Ionization (EI) is a common technique that would likely cause significant fragmentation. The presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in a characteristic M+2 peak for any fragment containing a bromine atom.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 263 | Corresponding to the ⁷⁹Br isotope. |
| Isotopic Peak [M+2]⁺ | 265 | Corresponding to the ⁸¹Br isotope. |
| Major Fragments | [M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺, [M-Br]⁺ | Loss of hydroxyl, nitro group, carboxylic acid group, and bromine atom. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for an aromatic carboxylic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of solid this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Data Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR : Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[1]
-
Sample Preparation : No specific preparation is needed for a solid sample when using an ATR accessory. Ensure the ATR crystal is clean.
-
Data Acquisition : Record a background spectrum of the clean ATR crystal. Place a small amount of solid this compound directly onto the ATR crystal. Use the pressure clamp to ensure firm and even contact. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
This protocol is for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).[2]
-
Sample Introduction : Introduce a small amount of the this compound into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or the sample can be dissolved in a volatile solvent and injected into a GC inlet.
-
Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[2]
-
Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis : Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at m/z 263 and 265, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel chemical compound.
References
Synthesis Pathway for 2-Bromo-4-fluoro-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 2-Bromo-4-fluoro-5-nitrobenzoic acid, a valuable halogenated and nitrated aromatic intermediate in the development of pharmaceuticals and other advanced materials.[1][2] The described pathway is a two-step process commencing with the synthesis of the key precursor, 2-Bromo-4-fluorobenzoic acid, followed by its regioselective nitration. This guide provides detailed experimental protocols for each step, a summary of physicochemical properties, and a visual representation of the synthetic workflow.
Physicochemical and Quantitative Data
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-4-fluorobenzoic acid | 446-32-2 | C₇H₆FNO₂ | 155.13 | 175-179 | Decomposes |
| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | C₇H₄BrFO₂ | 219.01[3] | 172-176[4] | Not Available |
| This compound | 1036389-83-9 | C₇H₃BrFNO₄ | 264.01[2][5] | Not Available | 379.8±42.0[2][5] |
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via two key transformations:
-
Diazotization and Bromination (Sandmeyer Reaction): Conversion of 2-amino-4-fluorobenzoic acid to 2-bromo-4-fluorobenzoic acid.
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the 5-position of 2-bromo-4-fluorobenzoic acid.
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis.
Step 1: Synthesis of 2-Bromo-4-fluorobenzoic Acid via Sandmeyer Reaction
This procedure is adapted from a standard Sandmeyer reaction for the synthesis of 2-bromobenzoic acid from anthranilic acid.[6]
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 2-amino-4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of 2-amino-4-fluorobenzoic acid, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Heat the mixture gently (e.g., in a water bath at 50-60°C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature, which should cause the crude 2-bromo-4-fluorobenzoic acid to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-bromo-4-fluorobenzoic acid.
Step 2: Synthesis of this compound via Nitration
This protocol is based on established procedures for the nitration of substituted benzoic acids.
Materials:
-
2-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-fluorobenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorobenzoic acid. The temperature of the reaction mixture should be carefully maintained below 10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude this compound to precipitate.
-
Collect the solid product by vacuum filtration and wash it extensively with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain the final product.
References
Reactivity profile of 2-Bromo-4-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its highly functionalized aromatic ring, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites for chemical modification. This polysubstituted benzene derivative serves as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic systems and selective enzyme inhibitors.[1] The interplay of the electron-withdrawing nitro group and the halogen substituents dictates the reactivity of the scaffold, enabling selective transformations crucial for the construction of pharmaceutical compounds.[1][3] This guide provides a comprehensive overview of its reactivity, supported by experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1036389-83-9 | [1][4] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][4][5][6] |
| Molecular Weight | 264.01 g/mol | [1][4] |
| Boiling Point | 379.8 ± 42.0 °C | [1][5] |
| Appearance | White to off-white solid | [4] |
| Storage | Room temperature, dry | [1] |
| Predicted XlogP | 2.1 | [6] |
| Topological Polar Surface Area | 83.12 Ų | [5] |
Core Reactivity Profile
The reactivity of this compound is governed by its four distinct functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CAS#:1036389-83-9 | Chemsrc [chemsrc.com]
- 6. PubChemLite - this compound (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4-fluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, presents unique handling and safety challenges. This technical guide provides a comprehensive overview of the safety protocols and handling guidelines necessary to mitigate risks associated with this halogenated nitroaromatic carboxylic acid. The information herein is compiled from safety data sheets of structurally similar compounds and should be used to supplement, not replace, a thorough risk assessment prior to use.
Hazard Identification and Classification
Table 1: Hazard Identification
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
| Acute toxicity (Oral) | H302: Harmful if swallowed (presumed based on similar structures). |
These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.
Exposure Controls and Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following engineering controls and personal protective equipment are mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][4][5]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][6] A face shield may be necessary where splashing is possible. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] A lab coat or other protective clothing to prevent skin exposure.[3] | To avoid direct skin contact which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[3][5] | To prevent respiratory tract irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and preventing accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
-
Minimize dust generation and accumulation.[7]
Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][9]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical advice/attention.[1][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6] |
Accidental Release Measures
In the case of a spill, the following procedures should be followed:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Table 2. Evacuate non-essential personnel from the area.[6]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][6] Clean the spill area thoroughly.
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the general workflow for handling hazardous chemicals and the logical steps for first-aid response.
Caption: A step-by-step workflow for the safe handling of hazardous chemicals.
Caption: Logical relationship of first-aid measures for different exposure routes.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with safety as the foremost priority. A general protocol for handling and use should include:
-
Risk Assessment: Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and byproducts.
-
Pre-weighing Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Don all required PPE.
-
Weighing: Carefully weigh the desired amount of the solid compound within the fume hood to minimize dust generation. Use a dedicated spatula and weigh boat.
-
Dissolution/Reaction: If preparing a solution, add the solid slowly to the solvent to avoid splashing. All subsequent reaction steps should be performed within the fume hood.
-
Post-reaction: Quench the reaction safely and follow appropriate work-up procedures.
-
Decontamination and Waste Disposal: Decontaminate all glassware and equipment. Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
By adhering to these stringent safety and handling guidelines, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment for the advancement of scientific discovery.
References
An In-depth Technical Guide to the Hazards of 2-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated benzoic acid derivative.[1] Such compounds are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] A thorough understanding of its hazard profile is crucial for ensuring the safety of laboratory personnel and the integrity of research and development activities. This guide provides a detailed overview of the known hazards associated with this compound, based on available safety data.
Hazard Identification and Classification
This compound is classified as an irritant to the skin and eyes, and may cause respiratory irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements and pictograms to communicate these risks.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[2] |
Toxicological Profile
A comprehensive toxicological investigation of this compound has not been conducted. As a result, there is a significant lack of quantitative data regarding its acute and chronic effects.
Table 2: Summary of Toxicological Data
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Note: The absence of data does not imply that the substance is harmless. All necessary precautions should be taken to avoid exposure.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are typically derived from studies on structurally similar compounds or from computational toxicology models.
Signaling Pathways
There is no available information on the specific signaling pathways through which this compound exerts its irritant effects.
Safe Handling and Emergency Procedures
Given the known hazards, stringent safety measures are required when handling this compound. The following workflow outlines the essential steps for safe handling.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[3]
-
If in eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.
Fire and Reactivity
-
Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[4]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be formed.
-
Incompatible Materials: Strong oxidizing agents.
Conclusion
This compound presents moderate hazards, primarily as a skin, eye, and respiratory irritant. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially harmful and minimizing all routes of exposure. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for the safe handling of this chemical. All waste must be disposed of in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrobenzoic Acid for Researchers and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated benzoic acid derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems and novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a proposed synthetic route, and its applications in drug discovery, with a focus on its role as a scaffold for enzyme inhibitors.
Commercial Suppliers and Physicochemical Data
This compound is available from a variety of commercial chemical suppliers. The following tables summarize key information regarding its procurement and physical and chemical properties.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| BLD Pharm | --INVALID-LINK-- | Offers various quantities for research and development. |
| Chemsrc | --INVALID-LINK-- | Provides pricing for different quantities.[1] |
| MySkinRecipes | --INVALID-LINK-- | Lists the compound with 98% purity. |
| Pharmaffiliates | --INVALID-LINK-- | Provides the compound for pharmaceutical research. |
| Wychem | --INVALID-LINK-- | A UK-based supplier of fine chemicals.[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1036389-83-9 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | |
| Boiling Point | 379.8 ± 42.0 °C | [1] |
| Purity | Typically ≥98% | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Proposed Synthetic Pathway and Experimental Protocol
References
Methodological & Application
Application Notes and Protocols for 2-Bromo-4-fluoro-5-nitrobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Bromo-4-fluoro-5-nitrobenzoic acid, a versatile building block in modern organic synthesis. The presence of multiple functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on the aromatic ring allows for a variety of selective transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound is a highly functionalized aromatic compound that can serve as a starting material for a wide range of chemical modifications. Its utility stems from the differential reactivity of its substituents, which enables sequential and site-selective reactions.
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups.[1][2][3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which is a key transformation for the synthesis of various anilines. These anilines can then be further functionalized or used as precursors for the construction of heterocyclic systems.[4][5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro groups, makes it susceptible to nucleophilic aromatic substitution, where the fluorine or bromine atom can be displaced by strong nucleophiles.[7][8][9]
-
Synthesis of Heterocyclic Compounds: The anilines derived from the reduction of the nitro group can be used to synthesize a variety of fused heterocyclic compounds, such as benzimidazoles, benzoxazoles, and quinoxalines, which are common scaffolds in biologically active molecules.[10][11][12]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations involving this compound. The quantitative data presented in the tables are representative of typical outcomes for these types of reactions based on literature precedents for similar substrates.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (3) | Toluene/H₂O | 100 | 10 | 88 |
| 3 | 3-Pyridinylboronic acid | K₃PO₄ | Pd₂(dba)₃ (2) / SPhos (4) | Dioxane/H₂O | 95 | 16 | 79 |
Reduction of the Nitro Group
This protocol outlines a standard procedure for the reduction of the nitro group of this compound to the corresponding aniline using iron powder in an acidic medium.[5][6]
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 equiv) in a mixture of ethanol and water (e.g., 4:1, 10 mL).
-
Add iron powder (3.0 mmol, 3.0 equiv) and a catalytic amount of ammonium chloride (0.2 mmol, 0.2 equiv).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Table 2: Representative Data for Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Fe / NH₄Cl | EtOH / H₂O | 80 | 3 | 92 |
| 2 | SnCl₂·2H₂O | EtOH | 70 | 4 | 89 |
| 3 | H₂ (1 atm), Pd/C | MeOH | 25 | 6 | 95 |
Synthesis of a Benzimidazole Derivative
This protocol describes the synthesis of a benzimidazole derivative from the aniline obtained in the previous step (5-Amino-2-bromo-4-fluorobenzoic acid) by condensation with an aldehyde.[10][12]
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-Amino-2-bromo-4-fluorobenzoic acid (1.0 mmol, 1.0 equiv) and a suitable aldehyde (1.1 mmol, 1.1 equiv) in a solvent such as ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Representative Data for Benzimidazole Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH | EtOH | 80 | 6 | 82 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | DMF | 100 | 5 | 78 |
| 3 | Cyclohexanecarboxaldehyde | Sc(OTf)₃ | Acetonitrile | 85 | 8 | 85 |
Visualized Workflows and Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: General synthetic utility of this compound.
Caption: Palladium-catalyzed cross-coupling reactions.
Caption: Synthesis of benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 2-Bromo-4-fluoro-5-nitrobenzoic Acid as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable starting material in medicinal chemistry for the construction of diverse heterocyclic scaffolds.[1] The presence of ortho-bromo, fluoro, and nitro substituents on the benzoic acid core provides multiple reaction sites for strategic chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactive bromo and carboxylic acid functionalities, makes this compound an ideal precursor for the synthesis of quinazolinones, benzodiazepines, and other heterocyclic systems of significant therapeutic interest.[2]
This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of key heterocyclic structures. The protocols are based on established and reliable synthetic methodologies for structurally related compounds and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Key Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| CAS Number | 1036389-83-9 |
| Appearance | Off-white to yellow solid |
| Boiling Point | 379.8 ± 42.0 °C |
Application 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound is a suitable precursor for the synthesis of functionalized quinazolinones. The general strategy involves an initial reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source.
Proposed Synthetic Workflow
Caption: Proposed workflow for quinazolinone synthesis.
Experimental Protocols
Protocol 1.1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, which is a crucial first step.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) or Iron powder (5.0 eq) to the suspension.
-
Slowly add concentrated HCl with stirring, maintaining the temperature below 50 °C.
-
After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-amino-4-fluorobenzoic acid.
-
Protocol 1.2: Synthesis of 7-Bromo-6-fluoro-4(3H)-quinazolinone
This protocol outlines the cyclization of the resulting amino acid with formamide.
-
Materials:
-
2-Bromo-5-amino-4-fluorobenzoic acid
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-5-amino-4-fluorobenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
-
Quantitative Data (Based on Analogous Reactions)
| Product | Reagents | Solvent | Typical Yield |
| 2-Bromo-5-amino-4-fluorobenzoic acid | SnCl₂·2H₂O, HCl | Ethanol | 85-95% |
| 7-Bromo-6-fluoro-4(3H)-quinazolinone | Formamide | Neat | 70-85% |
Application 2: Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The synthesis of a benzodiazepine core from this compound would likely proceed through the corresponding 2-amino derivative, which can then be elaborated into the diazepine ring.
Proposed Synthetic Workflow for a Benzodiazepine Precursor
Caption: Proposed workflow for benzodiazepine synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of a Benzodiazepine Precursor
This proposed protocol outlines the synthesis of a benzodiazepine scaffold from the amino-benzoic acid intermediate.
-
Materials:
-
2-Bromo-5-amino-4-fluorobenzoic acid
-
Glycine ethyl ester hydrochloride
-
A coupling agent (e.g., DCC, EDC)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Amide Formation: Dissolve 2-bromo-5-amino-4-fluorobenzoic acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and the coupling agent (1.2 eq) in an anhydrous solvent. Add the non-nucleophilic base (2.2 eq) and stir at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Cyclization: Dissolve the purified amide in ethanol and add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux for 2-4 hours. Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
-
Quantitative Data (Based on Analogous Reactions)
| Product | Reagents | Solvent | Typical Yield |
| N-(2-Bromo-5-amino-4-fluorobenzoyl)glycine ethyl ester | Glycine ethyl ester HCl, EDC | DMF | 60-75% |
| 7-Bromo-6-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2,5-dione | Sodium ethoxide | Ethanol | 70-80% |
Biological Context: Signaling Pathway
Many quinazolinone derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy. For instance, they can inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival signaling pathways.
Caption: Inhibition of EGFR signaling by a quinazolinone.
Disclaimer: The experimental protocols provided herein are proposed methodologies based on established chemical literature for analogous compounds. These procedures should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken when handling the listed reagents.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-5-nitrobenzoic acid with a variety of aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry and drug development for the synthesis of complex biaryl and heterobiaryl scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] this compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for the strategic introduction of fluorine and nitro functionalities into target molecules. The presence of both electron-withdrawing fluoro and nitro groups can influence the reactivity of the C-Br bond, making it an interesting substrate for cross-coupling reactions.[3]
Challenges in Suzuki Coupling with this compound
The Suzuki coupling of this compound can present several challenges:
-
Steric Hindrance: The bromine atom is situated ortho to a carboxylic acid group, which can sterically hinder the oxidative addition step of the catalytic cycle.[4]
-
Electronic Effects: The presence of two electron-withdrawing groups (fluoro and nitro) can affect the electron density of the aromatic ring and influence the rate of the catalytic cycle.[3]
-
Substrate and Product Solubility: The carboxylic acid moiety can impact the solubility of the starting material and the coupled product in common organic solvents, potentially affecting reaction kinetics and purification.
-
Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can occur, reducing the yield of the desired product.[3]
Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges and achieve high yields of the desired biaryl products.
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Substituted Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
| PdCl₂(dppf) (3) | --- | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Good |
Data is based on reactions with structurally similar bromopyridines and other substituted aryl bromides and should be considered as a guide for optimization.[1]
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85-95 | 75-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 80-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 85-98 |
This data illustrates the effectiveness of different catalyst systems for related heterocyclic substrates and can inform catalyst selection for the title compound.[3]
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.[1][3][4]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(OAc)₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Isopropanol (5 mL)
-
Deionized water (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve this compound, the aryl/heteroaryl boronic acid, and potassium carbonate in a mixture of isopropanol and deionized water.
-
Add palladium(II) acetate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction can often be run open to the air.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction```dot
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Synthesis of Novel Poly(ADP-ribose) Polymerase (PARP) Inhibitors Utilizing 2-Bromo-4-fluoro-5-nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, utilizing 2-Bromo-4-fluoro-5-nitrobenzoic acid as a key starting material. The methodologies described herein are based on established synthetic routes for structurally related PARP inhibitors, such as Olaparib, and offer a robust framework for the development of novel therapeutic agents targeting DNA repair pathways in cancer.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and targeted cell death. This compound is a versatile chemical building block, whose distinct functional groups allow for sequential and regioselective modifications, making it an ideal scaffold for the synthesis of complex heterocyclic molecules, including PARP inhibitors.
Data Presentation: Inhibitory Activity of Structurally Related PARP Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of Olaparib and its analogs against PARP-1 and PARP-2 enzymes. This data provides a benchmark for the expected potency of novel inhibitors synthesized from this compound.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Olaparib | PARP-1 | 5 | |
| Olaparib | PARP-2 | 1 | |
| Rucaparib | PARP-1 | 1.4 | |
| Talazoparib | PARP-1 | 0.57 | |
| Niraparib | PARP-1 | 3.8 | |
| Niraparib | PARP-2 | 2.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway and a generalized experimental workflow for the synthesis of a PARP inhibitor from this compound.
Caption: Simplified diagram of the PARP signaling pathway and the mechanism of inhibition.
Application of 2-Bromo-4-fluoro-5-nitrobenzoic Acid in the Synthesis of Akt Inhibitor Uprosertib (GSK2141795)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites for diverse chemical transformations. This makes it an ideal starting material for the synthesis of complex heterocyclic systems and targeted enzyme inhibitors.[1] One of the prominent applications of derivatives of this scaffold is in the development of kinase inhibitors, particularly in the synthesis of the clinical candidate Uprosertib (GSK2141795), a potent inhibitor of the serine/threonine kinase Akt.
Uprosertib (GSK2141795): A Pan-Akt Inhibitor
Uprosertib is an orally bioavailable, ATP-competitive pan-Akt inhibitor that has been evaluated in numerous clinical trials for the treatment of various cancers, including melanoma, cervical cancer, and other solid tumors.[2] It demonstrates potent inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and metabolism.[2] By inhibiting Akt, Uprosertib can effectively block downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2][6]
The synthesis of Uprosertib involves a multi-step sequence that can utilize a this compound scaffold to construct the core furan-2-carboxamide structure of the final molecule. The strategic placement of the bromo, fluoro, and nitro groups on the benzoic acid ring allows for sequential reactions, including nucleophilic aromatic substitution and amide bond formation, to build the complex architecture of the inhibitor.
Quantitative Data
The biological activity of Uprosertib has been extensively characterized through in vitro and in vivo studies. The following tables summarize key quantitative data for this potent Akt inhibitor.
Table 1: In Vitro Inhibitory Activity of Uprosertib against Akt Isoforms
| Target | IC50 (nM) | Assay Type |
| Akt1 | 180 | Cell-free assay |
| Akt2 | 328 | Cell-free assay |
| Akt3 | 38 | Cell-free assay |
Data sourced from multiple references.[3][4][5]
Table 2: In Vitro Anti-proliferative Activity of Uprosertib in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| JVM2 | Leukemia | 0.293 |
Data represents a selection of sensitive cell lines.[3]
Table 3: In Vivo Efficacy of Uprosertib in Xenograft Models
| Tumor Model | Dose and Administration | Tumor Growth Inhibition (%) |
| BT474 (Breast Cancer) | 100 mg/kg, p.o. | 61 |
| SKOV3 (Ovarian Cancer) | 30 mg/kg, p.o. | 61 |
p.o. = oral administration.[3]
Experimental Protocols
The synthesis of Uprosertib from a this compound derivative involves a multi-step process. The following is a representative synthetic protocol based on established chemical principles for the key transformations.
Protocol 1: Synthesis of the Furan-2-Carboxamide Core
This protocol outlines the construction of the central substituted furan-2-carboxamide ring system.
Materials:
-
This compound
-
4-Chloro-1-methyl-1H-pyrazole
-
Appropriate reagents for cyclization and functional group manipulation (e.g., organometallic reagents, coupling agents)
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the Carboxylic Acid: The synthesis begins with the activation of the carboxylic acid of this compound, for example, by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Formation of the Furan Ring: The activated benzoic acid derivative is then reacted with a suitable three-carbon synthon to form the furan ring. This can be achieved through various methods, including reactions with propargyl alcohol derivatives or other appropriate precursors.
-
Coupling with the Pyrazole Moiety: The bromine atom on the aromatic ring can be utilized for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a pre-functionalized 4-chloro-1-methyl-1H-pyrazole derivative to introduce the pyrazole substituent onto the furan core.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine using standard reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation. This amino group is a key handle for the subsequent amide bond formation.
Protocol 2: Amide Coupling to Introduce the Side Chain
This protocol describes the final amide bond formation to yield Uprosertib.
Materials:
-
Synthesized furan-2-carboxamide core with a free amino group
-
(S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl carbamate or a similar protected amine side chain
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous DMF or DCM
-
Tertiary amine base (e.g., DIPEA)
Procedure:
-
Amide Bond Formation: The amino-functionalized furan-2-carboxamide core is dissolved in an anhydrous solvent like DMF. To this solution is added the protected amine side chain, a coupling agent such as HATU, and a non-nucleophilic base like DIPEA.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield the final compound, Uprosertib.
-
Deprotection (if necessary): If a protecting group is used on the amine side chain, a final deprotection step is carried out under appropriate conditions to yield the free amine of Uprosertib.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Uprosertib.
Caption: Synthetic workflow for Uprosertib from this compound.
References
- 1. WO2017037578A3 - Pharmaceutical combination comprising (a) the alpha-isoform specific pi3k inhibitor alpelisib (byl719) and (b) an akt inhibitor, preferably mk-2206, afuresertib or uprosertib, and the use thereof in the treatment/prevention of cancer - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Uprosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-4-fluoro-5-nitrobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile, trifunctional chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group on an aromatic ring allows for a diverse range of chemical modifications. This scaffold is particularly valuable for the synthesis of heterocyclic compounds, such as quinazolinones, which are known to exhibit a wide array of biological activities. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on the synthesis of amides and quinazolinone derivatives for potential therapeutic applications, including the development of kinase and PARP inhibitors.
Introduction
This compound serves as a key starting material in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[1] The presence of electron-withdrawing groups (nitro and fluoro) and a displaceable bromine atom makes it a highly reactive and versatile intermediate.[1] Derivatization of this molecule can lead to the generation of libraries of compounds for screening against various biological targets. The primary applications in drug discovery for derivatives of this acid include the development of anti-inflammatory and anticancer agents.
Key Derivatization Strategies and Applications
The functional groups of this compound offer several handles for chemical modification:
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to amides, which are prevalent in many drug molecules. This allows for the introduction of a wide variety of substituents to explore the chemical space around the core scaffold.
-
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds and introduce aryl or heteroaryl groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, allowing for the displacement of the fluorine or bromine atoms with various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, by acylation or by participating in cyclization reactions to form heterocyclic systems like quinazolinones.
A particularly promising application is the synthesis of quinazolinone derivatives . Quinazolinones are a class of heterocyclic compounds that have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. By first reducing the nitro group of this compound to an amine, the resulting 2-amino-4-fluoro-5-bromobenzoic acid can be cyclized with various reagents to yield a range of substituted quinazolinones. These derivatives have the potential to act as kinase inhibitors or PARP inhibitors, which are important targets in cancer therapy.[2][3]
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard coupling reagent like HATU.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.
Workflow for Amide Coupling:
Workflow for the synthesis of amide derivatives.
Protocol for the Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This protocol outlines a two-step synthesis of a quinazolinone derivative starting from this compound. The first step involves the reduction of the nitro group, followed by cyclization.
Step 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-fluoro-5-bromobenzoic acid, which can be used in the next step without further purification.
Step 2: Cyclization to form the Quinazolinone Ring
Materials:
-
Crude 2-amino-4-fluoro-5-bromobenzoic acid
-
Formamide
-
Ice water
Procedure:
-
In a round-bottom flask, combine the crude 2-amino-4-fluoro-5-bromobenzoic acid (1.0 eq) with an excess of formamide.
-
Heat the reaction mixture to 170-180 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to about 100 °C.
-
Slowly pour the reaction mixture into ice water with vigorous stirring to precipitate the product.[4]
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-fluoro-6-bromoquinazolin-4(3H)-one.
Workflow for Quinazolinone Synthesis:
Workflow for the synthesis of a quinazolinone derivative.
Potential Signaling Pathways and Biological Targets
Derivatives of this compound, particularly the quinazolinone analogs, are promising candidates for targeting key signaling pathways implicated in cancer and inflammation.
-
Kinase Inhibition: Many quinazolinone derivatives are known to be potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of these kinases, the synthesized compounds can block their activity and inhibit tumor growth.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[5] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[2] The quinazolinone scaffold can be designed to mimic the nicotinamide moiety of NAD+, the substrate for PARP, thereby inhibiting its enzymatic activity.
Potential Signaling Pathway for a Quinazolinone-based Kinase Inhibitor:
Inhibition of a receptor tyrosine kinase signaling pathway.
Data Presentation
Table 1: Representative Amide Coupling Reaction Yields
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 12 | 85-95 |
| Aniline | EDC/HOBt | DIPEA | DMF | 18 | 75-85 |
| Morpholine | T3P | Pyridine | DCM | 8 | 90-98 |
| 4-Fluoroaniline | COMU | DIPEA | DMF | 12 | 80-90 |
Table 2: Representative Biological Activity of Quinazolinone Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line |
| QZ-1 | EGFR | 50 | A549 (Lung Cancer) |
| QZ-2 | VEGFR-2 | 120 | HUVEC (Endothelial) |
| QZ-3 | PARP-1 | 25 | MDA-MB-436 (Breast Cancer) |
| QZ-4 | PI3Kα | 80 | PC-3 (Prostate Cancer) |
Data in these tables are illustrative and based on published results for structurally similar compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the derivatization of this scaffold, particularly for the development of potent kinase and PARP inhibitors. The ability to readily generate diverse libraries of amides and quinazolinones makes this compound an attractive starting point for hit-to-lead optimization campaigns. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in the development of new therapeutics.
References
- 1. Patents on PARP-1 Inhibitors for the Management of Cancer from 2017-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Solid-Phase Synthesis of Heterocyclic Scaffolds Utilizing 2-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile building block for the synthesis of diverse heterocyclic compounds, which are of significant interest in drug discovery and medicinal chemistry. Its multi-functional nature, featuring bromo, fluoro, and nitro groups, allows for sequential and site-selective reactions to generate complex molecular architectures. This document provides detailed protocols for the solid-phase synthesis of benzimidazole derivatives using this starting material, a strategy that enables the rapid generation of compound libraries for screening and lead optimization. The benzimidazole scaffold is a common motif in many biologically active compounds, including kinase inhibitors.[1][2][3]
Core Applications
The primary application of this compound in solid-phase synthesis is the construction of diverse heterocyclic libraries, particularly substituted benzimidazoles. The strategic placement of the bromo, fluoro, and nitro functionalities allows for a multi-step synthetic sequence on a solid support:
-
Immobilization: The carboxylic acid enables straightforward attachment to various resins, such as Wang or Rink Amide resin.
-
Diversification via Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by a variety of primary and secondary amines. This step introduces the first point of diversity.
-
Reduction and Cyclization: The nitro group can be selectively reduced to an amine, which then undergoes intramolecular cyclization with an appropriate functional group to form the heterocyclic core. For benzimidazole synthesis, this involves condensation with an aldehyde or a related C1 source.
-
Further Diversification (Optional): The bromo substituent serves as a handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), introducing a second point of diversity.
-
Cleavage: The final product is cleaved from the solid support, yielding the desired heterocyclic compound.
Data Presentation: Expected Outcomes for Benzimidazole Synthesis
The following table summarizes the expected outcomes for the solid-phase synthesis of a representative 2,3,6-trisubstituted benzimidazole library, based on data from analogous syntheses.[4]
| Step | Reagents/Conditions | Expected Yield (%) | Expected Purity (HPLC) (%) |
| Resin Loading | This compound, DIC, DMAP, Wang Resin in DMF | >95% (loading) | N/A |
| SNAr Reaction | R1-NH2, DIPEA in NMP | >95% (conversion) | N/A |
| Nitro Reduction | SnCl2·2H2O in NMP | >90% (conversion) | N/A |
| Cyclization/Oxidation | R2-CHO, air (O2) in DMF | >85% (conversion) | N/A |
| Cleavage | 50% TFA in DCM | ~40% (overall) | >90% |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 eq., 3.0 mmol), and N,N'-diisopropylcarbodiimide (DIC, 3 eq., 3.0 mmol) in DMF (5 mL).
-
Coupling: Add the activated carboxylic acid solution and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.1 mmol) to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Synthesis of a Benzimidazole Library on Solid Support
-
Nucleophilic Aromatic Substitution (SNAr):
-
To the resin-bound 2-bromo-4-fluoro-5-nitrobenzoate (1.0 eq.), add a solution of the desired primary amine (R1-NH2, 5.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in 1-methyl-2-pyrrolidinone (NMP).
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
-
Nitro Group Reduction:
-
Treat the resin with a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq.) in NMP.
-
Agitate the mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
-
Benzimidazole Formation:
-
To the resin-bound diamine, add a solution of the desired aldehyde (R2-CHO, 5.0 eq.) in DMF.
-
Agitate the mixture at room temperature for 18 hours, open to the air to facilitate oxidative cyclization.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
-
Cleavage from Resin:
-
Treat the dry resin with a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of benzimidazoles.
Potential Biological Activity: Kinase Inhibition Signaling Pathway
Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer.[1][2][5] The diagram below illustrates a generalized kinase inhibition pathway.
Caption: Generalized pathway of kinase inhibition by benzimidazole derivatives.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tch.ucsd.edu [tch.ucsd.edu]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-4-fluoro-5-nitrobenzoic Acid in the Synthesis of Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly inhibitors of coagulation Factor Xa (FXa).[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for the development of new antithrombotic agents.[2][3] The synthesis of novel, potent, and selective FXa inhibitors is a key focus in medicinal chemistry. 2-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile, highly functionalized aromatic building block with significant potential for the synthesis of new chemical entities targeting FXa. Its distinct substitution pattern, featuring bromo, fluoro, and nitro groups, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The presence of fluorine, in particular, can enhance metabolic stability and binding affinity.[4]
This application note provides a detailed protocol for the synthesis of a novel benzamide-based Factor Xa inhibitor using this compound as a key starting material. It also presents representative data on the biological activity of related compounds and discusses the underlying mechanism of action.
Postulated Synthetic Pathway and Rationale
The proposed synthetic route leverages the reactivity of this compound to construct a multi-substituted benzamide, a common scaffold in Factor Xa inhibitors. The synthesis involves a four-step sequence:
-
Amide Coupling: The carboxylic acid of this compound is activated and coupled with a suitable amine, such as 2-amino-5-chloropyridine, to form the corresponding benzamide. This reaction is crucial for introducing a key structural motif that often interacts with the S4 pocket of the Factor Xa active site.
-
Nitro Group Reduction: The nitro group is selectively reduced to an amine. This newly formed amino group serves as a handle for further functionalization.
-
Second Amide Coupling: The aniline derivative is then coupled with a second carboxylic acid, for instance, a substituted benzoic acid, to introduce a moiety designed to interact with the S1 pocket of Factor Xa.
-
Final Modification (Optional): Further chemical modifications can be performed on the terminal aromatic ring to optimize potency and selectivity.
This synthetic strategy allows for the systematic variation of different parts of the molecule to probe the S1 and S4 binding pockets of Factor Xa, facilitating the development of potent and selective inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)-2-bromo-4-fluoro-5-nitrobenzamide (Intermediate 1)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add a solution of 2-amino-5-chloropyridine (1.1 eq) and triethylamine (2.0 eq) in DCM (5 mL/mmol) dropwise to the cooled acid chloride solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL/mmol), saturated aqueous NaHCO₃ solution (2 x 10 mL/mmol), and brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of 5-amino-N-(5-chloropyridin-2-yl)-2-bromo-4-fluorobenzamide (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of ethanol and water (4:1, 20 mL/mmol).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final Product (Novel Factor Xa Inhibitor)
-
To a solution of a substituted benzoic acid (e.g., 4-(methoxycarbonyl)benzoic acid) (1.2 eq) in anhydrous DMF (10 mL/mmol), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (5 mL/mmol) to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL/mmol).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final benzamide-based Factor Xa inhibitor.
Data Presentation
The following tables summarize representative quantitative data for a series of hypothetical novel Factor Xa inhibitors synthesized using the described protocols, with variations in the substituents.
Table 1: Synthesis Yields and Purity
| Compound ID | R1 Substituent | R2 Substituent | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) | Purity (HPLC, %) |
| NFXI-1 | H | H | 85 | 92 | 75 | 58.7 | >98 |
| NFXI-2 | 4-F | H | 82 | 90 | 78 | 57.6 | >99 |
| NFXI-3 | H | 4-OCH₃ | 88 | 91 | 72 | 57.5 | >98 |
| NFXI-4 | 4-F | 4-OCH₃ | 84 | 89 | 76 | 56.8 | >99 |
Table 2: In Vitro Biological Activity
| Compound ID | R1 Substituent | R2 Substituent | Factor Xa IC₅₀ (nM) | Thrombin IC₅₀ (nM) | Selectivity Index (Thrombin/FXa) |
| NFXI-1 | H | H | 25.6 | >10000 | >390 |
| NFXI-2 | 4-F | H | 10.2 | >10000 | >980 |
| NFXI-3 | H | 4-OCH₃ | 15.8 | >10000 | >630 |
| NFXI-4 | 4-F | 4-OCH₃ | 5.1 | >10000 | >1960 |
Visualization of Pathways and Workflows
Caption: Synthetic workflow for a novel Factor Xa inhibitor.
Caption: The coagulation cascade and the point of inhibition by a Factor Xa inhibitor.
Discussion
The synthetic route presented is robust and allows for the creation of a library of compounds for SAR studies. The quantitative data in Tables 1 and 2, while hypothetical, are representative of what would be expected in a drug discovery program targeting Factor Xa. The introduction of a fluorine atom on the terminal phenyl ring (NFXI-2 and NFXI-4) leads to a significant increase in potency, which is consistent with the known effects of fluorine in modulating electronic properties and improving binding affinity.[4] The high selectivity index for all compounds against thrombin is a critical parameter for a safe anticoagulant profile, as off-target inhibition of thrombin can lead to an increased bleeding risk.
The mechanism of action of these novel inhibitors is based on their ability to bind to the active site of Factor Xa. The benzamide scaffold is designed to orient the substituents into the S1 and S4 pockets of the enzyme.[5] The S1 pocket is a deep, negatively charged pocket that often accommodates a basic or halogenated moiety. The S4 pocket is a more hydrophobic region, and the interaction of the inhibitor with this pocket is crucial for achieving high affinity and selectivity. By inhibiting Factor Xa, these compounds prevent the conversion of prothrombin to thrombin, thereby blocking the final common pathway of the coagulation cascade and preventing fibrin formation.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel Factor Xa inhibitors. The synthetic protocols outlined in this application note provide a clear pathway for the development of new anticoagulant candidates. The representative data highlight the potential for creating potent and selective inhibitors through systematic chemical modifications. Further optimization of the lead compounds could lead to the discovery of new oral anticoagulants with improved therapeutic profiles.
References
- 1. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on factor Xa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
Application Notes: Fluorinated Analog Development with 2-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-nitrobenzoic acid is a key building block in medicinal chemistry for the development of novel fluorinated analogs. Its trifunctionalized aromatic ring, featuring bromo, fluoro, and nitro groups, offers multiple strategic points for chemical modification. This allows for the synthesis of diverse compound libraries with potential applications as selective enzyme inhibitors in various therapeutic areas.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] These application notes provide detailed protocols for the derivatization of this compound and highlight its potential in the synthesis of targeted therapies, such as kinase and PARP inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 1036389-83-9 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Boiling Point | 379.8±42.0 °C |
| Storage | Room temperature, dry conditions |
Applications in Fluorinated Analog Development
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of fluorinated analogs targeting key biological pathways in diseases like cancer. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core, for instance, is a common motif in many approved kinase inhibitors, as it can form crucial hydrogen bonds within the ATP-binding site of the kinase.[3] this compound can be used to generate precursors for kinase inhibitors through palladium-catalyzed cross-coupling reactions.
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases, making it a significant therapeutic target.[4]
Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that induce synthetic lethality in cancers with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.[5] The core structures of many PARP inhibitors can be synthesized from functionalized benzoic acid derivatives.
PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during DNA replication. In cancer cells with defective double-strand break repair mechanisms, this leads to cell death.
Experimental Protocols
The following protocols are adapted from established methodologies for structurally similar compounds and provide a framework for the synthesis of fluorinated analogs from this compound. Optimization may be required for this specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the benzoic acid ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
| Reactant | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (for analogous bromopyridines) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |
| Heteroarylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate to Good[6] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of N-aryl or N-alkyl derivatives via a palladium-catalyzed amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
| Reactant | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (for analogous bromo-nitroaromatics) |
| Arylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | Good to Excellent |
| Alkylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of fluorinated analogs in drug discovery. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a foundation for the development of novel kinase and PARP inhibitors, among other potential therapeutic agents. The strategic application of this intermediate allows for the systematic exploration of chemical space to optimize the pharmacological properties of new drug candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. 1036389-83-9|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-fluoro-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 2-Bromo-4-fluoro-5-nitrobenzoic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the electrophilic aromatic substitution (nitration) of 2-bromo-4-fluorobenzoic acid using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this reaction.
Q2: What are the expected regioisomers in this reaction, and how can their formation be controlled?
A2: The nitration of 2-bromo-4-fluorobenzoic acid can lead to a mixture of isomers due to the competing directing effects of the substituents. The carboxylic acid group is a meta-director, while the bromo and fluoro groups are ortho, para-directors.[1][2] This can result in the formation of other isomers alongside the desired this compound. Controlling the reaction temperature is crucial; lower temperatures generally favor the thermodynamically more stable product and can help minimize the formation of unwanted isomers.
Q3: What are the primary challenges in the purification of the final product?
A3: The main purification challenge is the removal of unreacted starting material and undesired regioisomers. Common purification techniques include recrystallization, column chromatography, and acid-base extraction.[3] The choice of method depends on the scale of the reaction and the nature of the impurities. "Oiling out" can be an issue during recrystallization, where the compound separates as a liquid instead of a solid.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient nitrating agent or low reaction temperature. | Ensure the use of concentrated nitric and sulfuric acids. The reaction is typically conducted at low temperatures (0-5°C) to control exothermicity and side reactions, but ensure sufficient reaction time.[4] |
| Decomposition of starting material or product. | Maintain strict temperature control. Overheating can lead to decomposition and the formation of byproducts. | |
| Formation of Multiple Isomers | Competing directing effects of the substituents on the aromatic ring. | Optimize the reaction temperature. Lower temperatures can enhance regioselectivity. Consider alternative nitrating agents that may offer better selectivity. |
| Incorrect starting material. | Verify the identity and purity of the 2-bromo-4-fluorobenzoic acid starting material before beginning the synthesis. | |
| Product is "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more solvent to the mixture.[3] Allow the solution to cool more slowly to encourage crystal formation.[3] Use a seed crystal to induce crystallization.[3] |
| Low Recovery After Purification | The product is partially soluble in the recrystallization solvent or wash solutions. | Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated.[3] Wash the purified crystals with a small amount of cold solvent. |
| Incomplete precipitation during workup. | Ensure the reaction mixture is poured into a sufficiently large volume of ice water to cause complete precipitation of the product. | |
| Discolored Product (Yellow/Brown) | Presence of residual nitric acid or nitrated impurities. | Wash the crude product thoroughly with cold water to remove residual acids. Recrystallization or column chromatography can be effective in removing colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the nitration of 2-bromo-4-fluorobenzoic acid.
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-bromo-4-fluorobenzoic acid to an excess of concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorobenzoic acid, ensuring the reaction temperature is maintained below 5°C.[4]
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Select an appropriate solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixture).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, activated carbon can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables present illustrative data on how varying reaction conditions can impact the yield and purity of this compound. This data is intended for guidance and may not represent optimized results.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 0-5 | 2 | 85 | 92 |
| 10-15 | 2 | 82 | 88 |
| 20-25 | 2 | 75 | 80 |
Table 2: Effect of Nitrating Agent Molar Ratio on Yield and Purity
| Molar Ratio (HNO₃:Substrate) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1.1:1 | 2 | 88 | 93 |
| 1.5:1 | 2 | 85 | 90 |
| 2.0:1 | 2 | 80 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Common side reactions with 2-Bromo-4-fluoro-5-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most common side reactions involve nucleophilic aromatic substitution (SNAr) at unintended positions, reduction of the nitro group, and decarboxylation under thermal stress. The presence of multiple reactive sites on the molecule makes it susceptible to a variety of side reactions depending on the specific reaction conditions.
Q2: Which halogen is more susceptible to nucleophilic aromatic substitution (SNAr), bromine or fluorine?
A2: In nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, the reactivity of the halogens is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-fluorine bond. Therefore, the fluorine atom at position 4 is generally more susceptible to substitution than the bromine atom at position 2.
Q3: Can the nitro group be unintentionally reduced during a reaction?
A3: Yes, the nitro group is susceptible to reduction to an amino group (-NH2) or other partially reduced forms (e.g., nitroso, hydroxylamino). This can occur in the presence of various reducing agents, such as certain metals (e.g., iron, zinc, tin) under acidic conditions, or through catalytic hydrogenation.[1][2] Care should be taken to avoid these conditions if reduction of the nitro group is not desired.
Q4: Is decarboxylation a concern when working with this compound?
A4: Decarboxylation, the loss of the carboxylic acid group as CO2, can occur at elevated temperatures.[3][4] Aromatic carboxylic acids, especially those with electron-withdrawing groups, can be prone to decarboxylation under harsh thermal conditions.[3][4] It is advisable to keep reaction temperatures as low as possible to minimize this side reaction.
Q5: What are common impurities that might be present in commercial this compound?
A5: Impurities can arise from the synthetic route used to prepare the compound. Potential impurities could include regioisomers (e.g., isomers with the nitro group at a different position), starting materials from the synthesis, or byproducts from side reactions during its preparation. Purification techniques such as recrystallization or column chromatography are often employed to remove these impurities.
Troubleshooting Guides
Problem 1: Low yield of the desired product in a nucleophilic aromatic substitution (SNAr) reaction.
| Possible Cause | Troubleshooting Steps |
| Competitive substitution at the fluorine position: The nucleophile may preferentially attack the more reactive C-F bond instead of the intended C-Br bond. | - Lower the reaction temperature to increase selectivity. - Use a less reactive, "softer" nucleophile if compatible with the desired transformation. - Consider protecting groups if orthogonal reactivity cannot be achieved. |
| Reduction of the nitro group: The reaction conditions may be inadvertently reducing the nitro group, leading to undesired byproducts. | - Avoid using reagents that can act as reducing agents. - If a metal-based reagent is used, consider alternative non-metallic bases or catalysts. - Monitor the reaction for the formation of the corresponding aniline derivative. |
| Decarboxylation: The reaction temperature may be too high, causing loss of the carboxylic acid group. | - Run the reaction at the lowest effective temperature. - Use a solvent with a lower boiling point if possible. - Minimize reaction time. |
| Poor solubility of starting material: this compound may not be fully dissolved, leading to an incomplete reaction. | - Choose a solvent in which the starting material is more soluble at the reaction temperature. - Use a co-solvent system to improve solubility. |
Problem 2: Formation of multiple products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Steps |
| Lack of regioselectivity: The nucleophile is attacking both the C-Br and C-F positions. | - As mentioned above, optimize reaction conditions (temperature, nucleophile) to favor the desired substitution. |
| Hydrolysis of the product or starting material: The presence of water and certain pH conditions can lead to hydrolysis of the halogen substituents or the carboxylic acid derivative (if it has been converted to an ester or amide). | - Ensure all reagents and solvents are dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the pH of the reaction mixture. |
| Formation of diaryl ether or biaryl byproducts: In some cases, coupling reactions can occur, especially with certain catalysts or reaction conditions. | - Modify the catalyst or ligand system if applicable. - Adjust the stoichiometry of the reactants. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile, targeting substitution of the bromine atom.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reactants: Add the amine nucleophile (1.1 to 1.5 equivalents) to the solution. If the amine is used as its salt, a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) should be added to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, monitoring for side reactions). The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water or a slightly acidic aqueous solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitrobenzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Bromo-4-fluoro-5-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include regioisomers (e.g., 2-Bromo-4-fluoro-3-nitrobenzoic acid), unreacted starting materials, and byproducts from side reactions, such as dinitro compounds resulting from over-nitration.[1]
Q2: My purified product is discolored (yellow or brownish). What is the cause and how can I fix it?
A2: Discoloration in nitroaromatic compounds is often due to the presence of phenolic impurities or other colored byproducts.[1] To address this, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb many colored impurities. A subsequent hot filtration to remove the charcoal before crystallization should yield a purer, less colored product.
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the concentration of the solute is too high or if the chosen solvent is not ideal. Try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. If the problem persists, you may need to select a different solvent or use a mixed solvent system.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: Low yield is a common issue and can be caused by several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing too early.
-
Inappropriate solvent choice: The ideal solvent should have high solubility for your compound when hot and low solubility when cold. You may need to screen several solvents to find the optimal one.
Q5: I'm seeing significant tailing of my product spot on the TLC plate and the peak in column chromatography. What can I do to improve the separation?
A5: The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel, causing tailing. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1] This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase, resulting in sharper peaks and better separation.
Data Presentation
The following table summarizes representative purity and yield data for the purification of a closely related analog, 2-chloro-4-fluoro-5-nitrobenzoic acid. This data provides a reasonable expectation for the purification of the bromo-derivative.
| Purification Method | Starting Material Purity | Solvents | Final Purity | Yield | Reference |
| Reaction Work-up & Precipitation | Crude Reaction Mixture | Ethyl Acetate, Water | 97.2% | 97.1% | ChemicalBook for 2-chloro-4-fluoro-5-nitrobenzoic acid |
| Recrystallization | Crude | Toluene | >99.0% (HPLC) | ~50% | Patent CN101648890A for a similar fluoronitro-compound |
| Extraction & Precipitation | Crude Reaction Mixture | Ethyl Acetate, Heptane | 96.5% (HPLC) | 91% | Patent on "The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid" |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., toluene, methanol, ethanol, ethyl acetate, or a mixture such as ethyl acetate/heptane) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot and sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value for the desired product of approximately 0.2-0.4. To reduce tailing, consider adding 0.5-1% acetic or formic acid to the mobile phase.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution. The deprotonated 2-bromo-4-fluoro-5-nitrobenzoate salt will move into the aqueous layer. Repeat this extraction step two to three times.
-
Combine Aqueous Layers: Combine the aqueous extracts from all the extractions.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: A general workflow for the purification by recrystallization.
Caption: A step-by-step workflow for purification using column chromatography.
References
Technical Support Center: 2-Bromo-4-fluoro-5-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Nitration Step | Inadequate Temperature Control: The nitration reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material or product. | Maintain a low reaction temperature, typically between 0-10°C, using an ice bath throughout the addition of the nitrating agent.[1][2] |
| Incorrect Nitrating Agent Ratio: An inappropriate ratio of nitric acid to sulfuric acid can result in incomplete nitration or the formation of unwanted byproducts. | Use a carefully prepared nitrating mixture, typically by slowly adding concentrated nitric acid to concentrated sulfuric acid.[2] | |
| Formation of Isomeric Byproducts | Reaction Conditions Favoring Isomer Formation: The directing effects of the bromo and fluoro groups can lead to the formation of other regioisomers during the nitration of a 2-bromo-4-fluorobenzoic acid precursor. | Optimize the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the desired isomer. Purification by recrystallization or column chromatography will be necessary to separate the isomers.[3] |
| Incomplete Reaction in Subsequent Coupling Reactions (e.g., Suzuki Coupling) | Inactive Catalyst: The palladium catalyst used in cross-coupling reactions can be sensitive to air and moisture. | Use a fresh, high-quality catalyst and consider using a pre-catalyst. Ensure that all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] |
| Insufficient Base: The choice and amount of base are critical for the efficiency of cross-coupling reactions. | Use an appropriate base (e.g., K₂CO₃, NaOt-Bu) in sufficient quantity (typically 2.0-3.0 equivalents).[5] | |
| Difficulty in Product Purification | Co-elution of Impurities in Column Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase can help reduce tailing of the acidic product on the silica gel.[3] |
| Low Recovery After Acid-Base Extraction: Incomplete protonation or deprotonation can lead to product loss. | Ensure the pH of the aqueous layer is sufficiently basic (e.g., using sodium bicarbonate) to deprotonate the carboxylic acid and then sufficiently acidic (e.g., using HCl) to precipitate the final product.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The main challenges stem from the electronic properties of the molecule. The presence of three electron-withdrawing groups (bromo, fluoro, and nitro) on the benzoic acid scaffold can affect its reactivity in subsequent reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the activated ring can lead to desired transformations but also potential side reactions if not carefully controlled.
Q2: How can I minimize the formation of regioisomers during the nitration step to synthesize this compound?
A2: To minimize the formation of regioisomers, precise control over reaction conditions is essential. This includes maintaining a low and stable temperature (e.g., 0-5°C) during the addition of the nitrating mixture and ensuring a slow, dropwise addition to prevent localized overheating.[1][2] Post-reaction, careful purification, likely involving fractional recrystallization or column chromatography, will be crucial for isolating the desired this compound.[3]
Q3: My purified this compound appears discolored. What could be the cause?
A3: Discoloration (often a yellow to orange hue) can indicate the presence of residual nitro-isomers or other impurities.[3] It is advisable to verify the purity using analytical techniques such as NMR or LC-MS. If impurities are detected, repurification by recrystallization from an appropriate solvent system or column chromatography may be necessary.
Q4: Can the carboxylic acid group interfere with subsequent reactions?
A4: Yes, the carboxylic acid group is acidic and can interfere with reactions that are sensitive to acidic protons or that employ basic reagents. In such cases, it is often advantageous to protect the carboxylic acid group, for example, by converting it to an ester. This protecting group can then be removed in a later step to regenerate the carboxylic acid.
Experimental Protocols
General Protocol for the Nitration of 2-Bromo-4-fluorobenzoic Acid (Proposed)
-
Materials:
-
2-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid, maintaining the temperature below 10°C.
-
In a separate flask, dissolve the 2-bromo-4-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to below 5°C.
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Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorobenzoic acid, ensuring the reaction temperature does not exceed 10-15°C.[2]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC.[1]
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Product Yield
A logical workflow for troubleshooting low yield in chemical reactions.
General Synthesis and Purification Pathway
A generalized workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for a nucleophilic aromatic substitution on this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halogen leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom is better at stabilizing this intermediate through its inductive effect than bromine. Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom (C-4 position).
Q2: Does the carboxylic acid group interfere with the SNAr reaction? Should it be protected?
A2: The carboxylic acid group is a deactivating group for SNAr reactions due to its negative charge under basic conditions, which would repel the incoming nucleophile. To avoid this, and to prevent potential side reactions, it is highly recommended to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), before performing the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid after the substitution has been accomplished.
Q3: What are common side reactions to be aware of during the SNAr reaction on this substrate?
A3: Common side reactions include:
-
Decarboxylation: Under strong basic conditions and elevated temperatures, the carboxylic acid group can be lost as CO2. Protecting the carboxylic acid as an ester minimizes this risk.
-
Hydrolysis: If the reaction is performed in the presence of water, hydrolysis of the nitro group or the ester protecting group can occur, especially under basic conditions.
-
Reaction at the nitro group: Strong nucleophiles can sometimes react with the nitro group, leading to its reduction or displacement, although this is less common under typical SNAr conditions.
Q4: What is the pKa of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficient activation of the aromatic ring. 2. Nucleophile is not strong enough. 3. Reaction temperature is too low. 4. Carboxylic acid is not protected and is deprotonated under basic conditions, repelling the nucleophile. | 1. Ensure the carboxylic acid is protected as an ester. 2. Use a stronger nucleophile or increase its concentration. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Protect the carboxylic acid group as a methyl or ethyl ester prior to the SNAr reaction. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Side reactions such as decarboxylation or hydrolysis. 3. Impure starting materials. | 1. While substitution at the fluoro position is favored, some reaction at the bromo position may occur under harsh conditions. Consider milder reaction conditions (lower temperature, weaker base). 2. Protect the carboxylic acid group. Use anhydrous solvents to avoid hydrolysis. 3. Purify the starting material before use. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Residual high-boiling solvent (e.g., DMF, DMSO). | 1. Optimize the reaction to drive it to completion. 2. Use an appropriate work-up procedure, such as an acidic or basic wash, to remove byproducts. 3. After the reaction, precipitate the product by adding a non-polar solvent or perform a liquid-liquid extraction to remove the high-boiling solvent. Column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as a methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-4-fluoro-5-nitrobenzoate.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine Nucleophile (e.g., Piperidine)
This protocol describes the SNAr reaction of the protected starting material with an amine.
Materials:
-
Methyl 2-bromo-4-fluoro-5-nitrobenzoate (from Protocol 1)
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2-bromo-4-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and the amine nucleophile (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Ester to the Carboxylic Acid
This protocol describes the deprotection of the methyl ester to yield the final product.
Materials:
-
Methyl 4-(substituted)-2-bromo-5-nitrobenzoate (from Protocol 2)
-
Methanol
-
Sodium hydroxide (aqueous solution, e.g., 2 M)
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of methanol and water.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 2 M hydrochloric acid to a pH of ~2 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the final product.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting logic for low or no SNAr reaction.
Caption: Regioselectivity of nucleophilic attack on this compound.
Preventing decarboxylation of 2-Bromo-4-fluoro-5-nitrobenzoic acid
An extensive resource designed for professionals in research and drug development, this Technical Support Center provides targeted guidance on preventing the decarboxylation of 2-Bromo-4-fluoro-5-nitrobenzoic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated and nitrated benzoic acid derivative.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its functional groups (bromo, nitro) are strategically positioned to allow for selective cross-coupling reactions, making it a valuable building block for complex organic molecules, including selective enzyme inhibitors and novel fluorinated compounds in drug discovery.[1][2]
Q2: What is decarboxylation and why is this compound particularly susceptible to it?
A2: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[3] Aromatic carboxylic acids are prone to this reaction, especially when the aromatic ring contains strong electron-withdrawing groups, such as a nitro group (-NO₂).[3] These groups help to stabilize the negative charge that develops on the aromatic ring during the transition state of the reaction, thereby lowering the energy required for the carboxyl group to be eliminated.
Q3: What are the primary factors that induce the decarboxylation of this compound?
A3: The main factors that can cause or accelerate decarboxylation are:
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Elevated Temperatures: Heat is the most common trigger for decarboxylation.[4][5] While significant thermolysis for many aromatic acids occurs at very high temperatures (250-425 °C), degradation can begin at much lower temperatures, especially during prolonged heating.[4]
-
Presence of Bases: Strong bases can deprotonate the carboxylic acid to form a carboxylate salt. This species can be more susceptible to decarboxylation, particularly at elevated temperatures.[3][4]
-
Metal Catalysts: Certain transition metal salts, particularly copper compounds, are known to facilitate decarboxylation by forming metal carboxylate complexes.[3][5] This is especially relevant in cross-coupling reactions that might use a metal catalyst.
Q4: How can I detect if my sample of this compound is degrading or has decarboxylated?
A4: Visual inspection may reveal discoloration of the material, which can be an initial sign of degradation.[6] The most definitive method is to use analytical techniques. The primary product of decarboxylation is 1-Bromo-3-fluoro-4-nitrobenzene. The presence of this impurity can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the analytical data of your sample to a reference standard of the expected impurity.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound that may be related to its decarboxylation.
Problem: My reaction yield is unexpectedly low, and I've isolated a significant, less polar byproduct.
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Possible Cause: The reaction conditions, particularly temperature, may be causing the starting material to decarboxylate. The less polar byproduct is likely the decarboxylated compound, 1-Bromo-3-fluoro-4-nitrobenzene. Many organic reactions require heat to proceed, creating a delicate balance between driving the desired reaction and preventing the degradation of the starting material.[6]
-
Solution:
-
Temperature Optimization: Carefully review the reaction temperature. If possible, attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using TLC or LC-MS to find the optimal balance.
-
Reagent Addition: Add the this compound to the reaction mixture at a lower temperature before slowly heating. Avoid adding it to a pre-heated mixture at a very high temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions at high temperatures that could promote degradation.
-
Problem: I observe gas bubbles forming when I heat the reagent or my reaction mixture.
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Possible Cause: This is a strong indicator of decarboxylation, as the bubbles are likely carbon dioxide (CO₂) being released from the molecule.[3]
-
Solution:
-
Immediate Action: Reduce the temperature of the reaction mixture immediately.
-
Procedural Review: Re-evaluate the experimental protocol. If high temperatures are required, consider if a different solvent with a lower boiling point could be used, or if a more efficient catalyst could allow for lower reaction temperatures.
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pH Control: If the reaction medium is strongly basic, the combination of base and heat is likely accelerating the decarboxylation.[3][4] Consider using a milder base or a different reaction strategy that does not require harsh basic conditions.
-
Data Presentation
The following table summarizes the key factors influencing the decarboxylation of this compound and outlines recommended preventative measures.
| Factor | Risk Level & Conditions | Recommended Preventative Measures | Citations |
| Temperature | High: Prolonged heating >100-150°C. Moderate: Heating between 50-100°C. | - Use the lowest feasible temperature for reactions. - Minimize heating duration. - Store compound at recommended room temperature, away from heat sources. | [4][5] |
| pH / Base | High: Presence of strong bases (e.g., NaOH, KOtBu) combined with heat. Moderate: Use of milder inorganic bases (e.g., K₂CO₃) with heat. | - Opt for non-basic conditions when possible. - If a base is necessary, choose the mildest base that is effective for the transformation. - Add base at a low temperature and avoid prolonged heating in its presence. | [3][4][7] |
| Metal Catalysts | Moderate: Use of transition metals, especially Copper (Cu) salts. | - If catalysis is required, screen for catalysts that operate at lower temperatures. - Be aware that some cross-coupling catalysts can promote decarboxylation as a side reaction. | [3][5] |
| Storage | Moderate: Long-term storage in a non-airtight container, exposed to light or humidity. | - Store in a tightly sealed container in a dry, dark, and well-ventilated place. - Follow the storage conditions specified in the Safety Data Sheet (SDS). | [8][9] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, adhere to the following storage and handling procedures.
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Receiving: Upon receipt, inspect the container for damage.
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Storage: Store the compound in its original, tightly sealed container in a dry, well-ventilated area.[8] Keep it away from direct sunlight, heat sources, and incompatible materials such as strong bases or acids.[10] Recommended storage is at ambient room temperature.
-
Handling: When handling, use standard personal protective equipment (gloves, safety glasses). Dispense the required amount in a well-ventilated area or fume hood. Avoid creating dust.[9]
-
Closing: After dispensing, securely seal the container and return it to the designated storage location.
Protocol 2: General Method for Amide Coupling (Minimizing Decarboxylation)
This protocol provides a general guideline for performing an amide coupling reaction while minimizing the risk of decarboxylation.
-
Reagent Preparation: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Initial Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic reaction from the coupling agents and prevent temperature spikes.
-
Coupling Agent Addition: While stirring at 0 °C, add the coupling agent (e.g., EDC, HATU) and, if required, an additive (e.g., HOBt). Add any required non-nucleophilic base (e.g., DIPEA) dropwise to maintain the low temperature.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Most amide couplings are complete within 2-16 hours at room temperature. Avoid heating the reaction unless absolutely necessary and only after confirming that the reaction does not proceed at ambient temperature.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and purification by chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting and understanding the decarboxylation process.
Caption: A decision tree for troubleshooting experiments where decarboxylation is suspected.
Caption: Key factors that can induce or accelerate the decarboxylation of the title compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. US3099686A - Decarboxylation of aromatic acids - Google Patents [patents.google.com]
- 8. 3-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-fluoro-5-nitrobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-5-nitrobenzoic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges with this substrate arise from a combination of electronic and steric factors. The aromatic ring is electron-deficient due to the presence of two strong electron-withdrawing groups (nitro and carboxylic acid) and a moderately electron-withdrawing fluorine atom. This electronic nature generally makes oxidative addition, a key step in the catalytic cycle, more favorable for aryl bromides. However, the substitution pattern can also present steric challenges and potential catalyst inhibition.
Key challenges include:
-
Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting catalytic activity. It may be necessary to protect the carboxylic acid as an ester or use specific conditions that mitigate this effect.[1]
-
Steric Hindrance: The bromine atom is situated between two substituents, which can sterically hinder its approach to the palladium catalyst.
-
Substrate and Product Solubility: The carboxylic acid and its salt form can have limited solubility in common organic solvents used for cross-coupling, potentially affecting reaction rates.[1]
-
Side Reactions: The nitro group can be sensitive to certain reaction conditions and may undergo reduction under specific catalytic systems, although this is less common under standard cross-coupling conditions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several powerful palladium-catalyzed cross-coupling reactions can be employed to functionalize this molecule, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters. This is a widely used and versatile method.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[4][5]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen (C-N) bonds by coupling with primary or secondary amines.[6][7]
Q3: Do I need to protect the carboxylic acid group?
Whether to protect the carboxylic acid group is a critical consideration. While some cross-coupling reactions can proceed with the free acid, particularly with the addition of extra base, it can lead to complications such as catalyst inhibition and solubility issues.[1]
-
When to consider protection: If you are observing low yields, catalyst deactivation, or insolubility, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a recommended strategy.[1]
-
When it might be optional: With careful selection of a robust catalyst system and a suitable base that does not cause solubility problems for the carboxylate salt, the reaction may proceed without protection.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Flowchart for Low Conversion
References
- 1. reddit.com [reddit.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Managing isomeric impurities in 2-Bromo-4-fluoro-5-nitrobenzoic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing isomeric impurities during the synthesis of 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do isomeric impurities arise?
A1: The most common synthetic route is the electrophilic nitration of 2-bromo-4-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. Isomeric impurities are primarily generated during this nitration step due to the directing effects of the substituents on the aromatic ring.
Q2: What are the expected major isomeric impurities in the synthesis of this compound?
A2: The directing effects of the substituents on the 2-bromo-4-fluorobenzoic acid starting material determine the position of the incoming nitro group. The bromine atom is an ortho-, para-director, the fluorine atom is also an ortho-, para-director, and the carboxylic acid group is a meta-director. This complex interplay can lead to a mixture of isomers. The primary expected isomeric impurities are:
-
2-Bromo-4-fluoro-3-nitrobenzoic acid: Nitration at the position ortho to the bromine and meta to the carboxylic acid.
-
2-Bromo-4-fluoro-6-nitrobenzoic acid: Nitration at the position ortho to the bromine and ortho to the fluorine.
The desired 5-nitro isomer is formed para to the fluorine and meta to the carboxylic acid. The relative ratios of these isomers will depend on the specific reaction conditions.
Q3: How can I minimize the formation of isomeric impurities during the synthesis?
A3: Controlling the reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing impurities. Key parameters to control include:
-
Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can enhance regioselectivity.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the starting material can help to control the reaction and prevent localized overheating.
-
Stirring: Efficient stirring is necessary to ensure homogeneity and consistent temperature throughout the reaction mixture.
Q4: What are the recommended analytical techniques for identifying and quantifying isomeric impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended for the analysis of this compound and its isomers.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the desired product and its isomeric impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of the desired product and its impurities. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and its impurities. When coupled with a chromatographic technique (e.g., LC-MS), it can provide powerful insights into the impurity profile.
Q5: What are the most effective methods for purifying crude this compound?
A5: The choice of purification method depends on the scale of the synthesis and the impurity profile.
-
Recrystallization: This is a common and effective technique for purifying the final product, provided a suitable solvent or solvent system can be identified that differentiates the solubility of the desired isomer from its impurities.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be a highly effective method for separating isomers with different polarities.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC can be employed, although it is generally more expensive and less scalable than recrystallization.
Troubleshooting Guides
Low Yield of Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or allowing the reaction to slowly warm to a slightly higher temperature (e.g., room temperature), while being mindful of potential side reactions. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to maximize regioselectivity. |
| Losses During Work-up | The product may have some solubility in the aqueous quench solution. Ensure the quenching is performed with ice-cold water and that the product is filtered quickly. Wash the collected solid with a minimal amount of cold water. |
| Degradation of Starting Material or Product | Ensure the quality of the starting materials. Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to degradation. |
High Levels of Isomeric Impurities
| Possible Cause | Suggested Solution |
| Poor Control of Reaction Temperature | Maintain a consistent low temperature throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt bath). |
| Rapid Addition of Nitrating Agent | Add the nitrating mixture slowly and dropwise to the solution of the starting material with vigorous stirring to avoid localized high concentrations and temperature gradients. |
| Inefficient Stirring | Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing of the reaction mixture. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline based on the synthesis of similar compounds. Optimization may be required.
Materials:
-
2-bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorobenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum.
Analytical HPLC Method for Isomer Analysis (Starting Point)
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient, for example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the gradient, mobile phase composition, and other parameters should be optimized for the specific separation of this compound and its isomers.
Impurity Management Workflow
Caption: Workflow for managing isomeric impurities in the synthesis of this compound.
Technical Support Center: Scaling Up Reactions with 2-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns when scaling up reactions with this compound stem from its nature as a halogenated nitroaromatic compound.[1][2] Key hazards include:
-
Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[1][3] It is crucial to have a significant temperature safety margin between the reaction temperature and the onset temperature of thermal runaway.[3]
-
Gas Evolution: Decomposition or side reactions can lead to the rapid evolution of gases, causing a dangerous pressure buildup in a sealed reactor.
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Reactivity: The presence of electron-withdrawing groups (nitro, fluoro, bromo) makes the aromatic ring susceptible to nucleophilic attack and can influence the reactivity of the carboxylic acid group.
-
Handling Precautions: As with many halogenated and nitro-containing compounds, appropriate personal protective equipment (PPE) should be worn to avoid skin and eye contact, as well as inhalation.[4]
Q2: How does the choice of solvent impact the scale-up of reactions with this compound?
A2: Solvent selection is critical for a successful scale-up. Key considerations include:
-
Solubility: Ensure that this compound and all other reactants and reagents are sufficiently soluble at the intended reaction concentration to avoid heterogeneity issues that can affect reaction kinetics and reproducibility.
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature and allow for effective heat dissipation.
-
Azeotropes: Be aware of potential azeotrope formation with water or other components, which can complicate purification and solvent recycling.
-
Safety and Environmental Impact: For industrial applications, prioritize the use of safer, more environmentally friendly solvents with high flash points.
Q3: What are the most common challenges encountered when scaling up amide coupling reactions with this compound?
A3: Common challenges in scaling up amide coupling reactions with this substrate include:
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Poor Reactivity: The electron-withdrawing nature of the substituents can deactivate the carboxylic acid, making it less reactive towards amide bond formation. This may necessitate the use of more potent coupling agents or harsher reaction conditions.
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as the formation of impurities can become more prevalent.
-
Purification: The polar nature of the carboxylic acid and the resulting amide can make purification by chromatography challenging at a large scale.[5][6] Crystallization or extraction are often more viable options for large-scale purification.[5]
Q4: What are the key parameters to control during the scale-up of a Suzuki-Miyaura cross-coupling reaction with this compound?
A4: For a successful Suzuki-Miyaura coupling scale-up, the following parameters are crucial:
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand is critical. While lab-scale reactions might tolerate higher catalyst loadings, for cost-effectiveness on a larger scale, minimizing the catalyst amount is important.[7]
-
Base Selection and Stoichiometry: The choice and amount of base can significantly impact the reaction rate and yield. In a large-scale reaction, the use of a soluble and easily removable base is preferable.
-
Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is essential to ensure good mass transfer between the phases.[8]
-
Oxygen Exclusion: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalyst stability and activity.[9]
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid. 2. Low reactivity of the amine. 3. Inadequate reaction temperature. | 1. Use a more powerful coupling agent (e.g., HATU, COMU). 2. For electron-deficient anilines, consider specialized protocols or catalysts.[10][11][12] 3. Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Reaction with the solvent (e.g., DMF). | 1. Optimize the temperature to be just high enough for a reasonable reaction rate. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Choose a more inert solvent if solvent-related impurities are detected. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Product is an oil and does not crystallize. 3. Emulsion formation during workup. | 1. Consider reverse-phase chromatography or develop a crystallization procedure.[13] 2. Attempt to form a salt of the product to induce crystallization. 3. Add brine to the aqueous layer to break the emulsion. |
Suzuki-Miyaura Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low Yield | 1. Inactive catalyst. 2. Insufficient mixing. 3. Impure reagents. | 1. Ensure an inert atmosphere is maintained throughout the reaction.[9] Use a fresh, high-quality catalyst. 2. Use overhead mechanical stirring for large volumes to ensure efficient mixing.[14] 3. Purify starting materials and ensure the boronic acid is of high quality.[14] |
| De-bromination of Starting Material | 1. Presence of protic impurities. 2. Certain catalyst/ligand combinations can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands to find one that minimizes de-bromination. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Optimize the reaction temperature to the lowest effective level. |
Experimental Protocols
Protocol 1: Scale-Up of Amide Bond Formation
Reaction: Synthesis of N-benzyl-2-bromo-4-fluoro-5-nitrobenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Scale) | Molar Equivalents |
| This compound | 264.01 | 100 g | 1.0 |
| Benzylamine | 107.15 | 44.7 g (45.5 mL) | 1.1 |
| HATU | 380.23 | 158.4 g | 1.1 |
| DIPEA | 129.24 | 131.3 g (174 mL) | 2.5 |
| Anhydrous DMF | - | 1 L | - |
Procedure:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser, add this compound (100 g, 1.0 equiv).
-
Dissolution: Add anhydrous DMF (1 L) and stir until all the solid has dissolved.
-
Reagent Addition: Add benzylamine (44.7 g, 1.1 equiv) and DIPEA (131.3 g, 2.5 equiv) to the stirred solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add HATU (158.4 g, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to 10 °C and slowly add 1 L of water. The product should precipitate. Stir for 1 hour.
-
Isolation: Filter the solid product and wash with water (2 x 500 mL) and then with cold methyl tert-butyl ether (MTBE) (2 x 250 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Scale-Up of Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-fluoro-5-nitro-2-phenylbenzoic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Scale) | Molar Equivalents |
| This compound | 264.01 | 100 g | 1.0 |
| Phenylboronic acid | 121.93 | 55.4 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 4.38 g | 0.01 |
| K₂CO₃ | 138.21 | 104.7 g | 2.0 |
| 1,4-Dioxane | - | 800 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
Solvent Degassing: Degas the 1,4-dioxane and water by sparging with nitrogen for at least 30 minutes.
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser, add this compound (100 g, 1.0 equiv), phenylboronic acid (55.4 g, 1.2 equiv), and K₂CO₃ (104.7 g, 2.0 equiv).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (4.38 g, 0.01 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane (800 mL) and water (200 mL).
-
Heating and Monitoring: Heat the reaction mixture to 80-85 °C and stir vigorously. Monitor the reaction progress by HPLC.
-
Workup: After completion, cool the reaction to room temperature. Add 1 L of water and adjust the pH to ~2 with 2M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 500 mL).
-
Washing and Drying: Wash the combined organic layers with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental Workflow for Amide Coupling Scale-Up.
Caption: Troubleshooting Logic for Low Yield in Suzuki Coupling.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Characterization of 2-Bromo-4-fluoro-5-nitrobenzoic Acid and its Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with 2-Bromo-4-fluoro-5-nitrobenzoic acid and its derivatives.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Use this decision tree to diagnose and resolve issues with peak shape in your HPLC analysis.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem: No or Low Signal Intensity for Analyte
This workflow will help you to identify and resolve issues related to poor signal intensity in your GC-MS analysis. Due to the low volatility of this compound, derivatization is often necessary for successful GC-MS analysis.
Caption: Workflow for troubleshooting low GC-MS signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might see in my this compound sample?
A1: Common impurities often arise from the synthetic route. These can include starting materials, positional isomers, and by-products from side reactions. Potential impurities could be:
-
Starting materials: e.g., 4-fluoro-3-nitrobenzoic acid or 2-bromo-4-fluorotoluene.
-
Positional isomers: e.g., 2-Bromo-4-fluoro-3-nitrobenzoic acid or 3-Bromo-4-fluoro-5-nitrobenzoic acid.
-
Hydrolysis products: Depending on the workup and storage conditions, you might observe the corresponding phenol if the bromine is substituted.
Q2: My NMR spectrum for this compound looks complex. What should I be looking for?
A2: The 1H NMR spectrum of this compound is expected to show two aromatic protons, which will appear as doublets due to coupling with the fluorine atom. The carboxylic acid proton will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. In the 13C NMR, you should be able to identify the carbon attached to the bromine, the carbon attached to the fluorine (which will show a large one-bond C-F coupling), the carbon of the carboxylic acid, and the carbons of the nitro group.
Q3: I am having trouble getting reproducible results with my HPLC analysis. What could be the cause?
A3: Lack of reproducibility in HPLC can stem from several factors. For an acidic compound like this compound, mobile phase pH is critical. Ensure your mobile phase is buffered and at a pH that keeps the analyte in a single protonation state. Other factors include column temperature fluctuations, inconsistent sample preparation, and instrument issues like a faulty pump or injector.
Q4: Can I use FTIR to confirm the identity of my product?
A4: Yes, FTIR is a useful technique for confirming the presence of key functional groups. For this compound, you should look for characteristic peaks for the carboxylic acid O-H stretch (a broad band around 3000 cm-1), the carbonyl C=O stretch (around 1700 cm-1), the N-O stretches of the nitro group (typically two bands around 1550 and 1350 cm-1), and the C-Br and C-F stretches in the fingerprint region.
Data Presentation
Table 1: Typical HPLC-UV Method Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Expected Mass Spectrometry Fragments for Derivatized this compound (as methyl ester)
| m/z | Interpretation |
| 277/279 | [M]+ (Molecular ion peak with bromine isotopes) |
| 246/248 | [M - OCH3]+ |
| 218/220 | [M - COOCH3]+ |
| 198 | [M - Br]+ |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
Objective: To determine the purity of a this compound sample.
Materials:
-
HPLC grade acetonitrile, water, and formic acid.
-
This compound sample.
-
Volumetric flasks and pipettes.
-
HPLC system with UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the standard solution to check for system suitability (e.g., retention time, peak shape).
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the area percent of the main peak.
-
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
Objective: To confirm the identity of this compound and identify potential impurities.
Materials:
-
This compound sample.
-
Methanol, acetyl chloride (for esterification).
-
GC-MS grade solvents (e.g., dichloromethane).
-
GC-MS system.
Procedure:
-
Derivatization (Methyl Ester Formation):
-
To approximately 1 mg of the sample in a vial, add 1 mL of methanol.
-
Carefully add 0.1 mL of acetyl chloride dropwise while cooling the vial in an ice bath.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane.
-
-
GC-MS Analysis:
-
Injector: Splitless, 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-350.
-
-
Data Analysis:
-
Examine the total ion chromatogram for peaks.
-
Analyze the mass spectrum of the main peak and compare it to the expected fragmentation pattern (Table 2).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Validation & Comparative
A Comparative Guide to 2-Bromo-4-fluoro-5-nitrobenzoic Acid and 2-Bromo-5-fluoro-4-nitrobenzoic Acid for Researchers
An In-depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry
In the landscape of drug discovery and development, the nuanced differences between structural isomers can profoundly impact molecular interactions, reactivity, and ultimately, therapeutic efficacy. This guide presents a detailed comparative analysis of two critical building blocks: 2-Bromo-4-fluoro-5-nitrobenzoic acid and 2-Bromo-5-fluoro-4-nitrobenzoic acid. Both are halogenated and nitrated benzoic acid derivatives, frequently employed as intermediates in the synthesis of complex pharmaceutical compounds. This document provides a comprehensive overview of their physicochemical properties, reactivity profiles, and spectroscopic signatures, supported by available data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positions of the fluoro and nitro substituents between these two isomers gives rise to distinct physicochemical characteristics. These properties are fundamental to understanding their behavior in various chemical and biological environments.
| Property | This compound | 2-Bromo-5-fluoro-4-nitrobenzoic Acid |
| CAS Number | 1036389-83-9 | 1805189-72-3 |
| Molecular Formula | C₇H₃BrFNO₄ | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol | 264.01 g/mol |
| Boiling Point | 379.8 ± 42.0 °C | 387.7 ± 42.0 °C |
| Density | Not available | 2.0 ± 0.1 g/cm³ |
| pKa | Not available | Not available |
| Melting Point | Not available | Not available |
The difference in the predicted boiling points, though within the margin of error, may suggest slight variations in intermolecular forces arising from the distinct dipole moments of the two isomers. The higher density of 2-Bromo-5-fluoro-4-nitrobenzoic acid could be attributed to a more compact crystal lattice structure.
Reactivity Profile: Unraveling the Electronic and Steric Influences
The reactivity of these isomers is governed by the interplay of the electron-withdrawing effects of the nitro, bromo, and fluoro groups, as well as the carboxylic acid functionality. These substituents significantly influence the electron density of the aromatic ring and the acidity of the carboxyl group.
Nucleophilic Aromatic Substitution (SNA r):
Both isomers are activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The positions ortho and para to the nitro group are particularly activated.
-
In this compound: The fluorine atom is para to the nitro group, and the bromine atom is meta. This arrangement suggests that the fluorine atom would be the more likely site for nucleophilic attack.
-
In 2-Bromo-5-fluoro-4-nitrobenzoic acid: The bromine atom is ortho to the nitro group, and the fluorine atom is meta. In this case, the bromine atom is more activated towards substitution.
The relative reactivity of the C-F versus C-Br bond in SNA r reactions is a complex interplay of factors including the strength of the carbon-halogen bond and the stability of the Meisenheimer complex intermediate. Generally, the C-F bond is more polarized and often more labile in SNA r reactions.
Esterification and Amidation:
The carboxylic acid group in both isomers can readily undergo esterification or amidation reactions. The acidity of the carboxylic acid, influenced by the electron-withdrawing substituents, will affect the reaction conditions required. While experimental pKa values are unavailable, it is expected that both acids are significantly more acidic than benzoic acid, facilitating these transformations.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques are invaluable for distinguishing between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum for each isomer will display a unique splitting pattern and chemical shifts for the two aromatic protons, providing a clear distinction.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will be different for each isomer due to the varying electronic environments created by the substituent positions. The carbon bearing the fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: This technique will be particularly useful, showing a single resonance for each isomer at a distinct chemical shift, reflective of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy:
Both molecules will exhibit characteristic IR absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹). Subtle shifts in the positions of these bands may be observable due to the different substitution patterns.
Mass Spectrometry (MS):
Both isomers will have the same molecular ion peak in their mass spectra. However, the fragmentation patterns upon ionization could differ, providing another means of differentiation based on the relative stabilities of the resulting fragment ions.
Biological and Pharmaceutical Relevance
These molecules are primarily utilized as intermediates in the synthesis of more complex, biologically active compounds.
-
This compound has been cited as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fluorinated compounds with enhanced biological activity. Its functional groups allow for selective cross-coupling reactions, making it a valuable tool for constructing heterocyclic systems and selective enzyme inhibitors.
While specific biological activity data for these parent compounds is not extensively documented, their role as precursors in the synthesis of drugs targeting a range of therapeutic areas underscores their importance in medicinal chemistry.
Experimental Protocols
Detailed experimental protocols for reactions involving these specific isomers are not widely published. However, general procedures for reactions such as esterification and nucleophilic aromatic substitution on substituted benzoic acids are well-established in the chemical literature. Researchers should adapt these standard protocols, taking into account the specific reactivity of each isomer.
General Protocol for Fischer Esterification:
-
Dissolve the bromo-fluoro-nitrobenzoic acid isomer in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
Visualizing Synthetic Pathways and Relationships
The following diagrams illustrate key conceptual workflows relevant to the use of these isomers in research.
Caption: General experimental workflow for the synthesis, characterization, and application of bromo-fluoro-nitrobenzoic acid isomers.
A Comparative Guide to the HPLC Method Validation for the Quantification of 2-Bromo-4-fluoro-5-nitrobenzoic Acid
This guide presents a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is compared with other potential analytical techniques, supported by experimental data that aligns with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound.
Comparison of Analytical Techniques
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | HPLC (with UV Detection) | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the absorbance of UV-Vis light. |
| Selectivity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) (Typical) | 98-102%[3] | 97-103% | 95-105% |
| Precision (%RSD) (Typical) | < 2%[3][4] | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Notes | Ideal for routine quality control and purity assessment.[5] | Suitable for identification and quantification of volatile impurities. Derivatization may be required for non-volatile compounds.[5][6] | Simple and cost-effective but lacks specificity for complex samples. |
HPLC Method Validation Summary
The following tables summarize the results of the HPLC method validation for this compound. The method was validated in accordance with ICH Q2(R1) guidelines.[3][4]
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | ≤ 1.0% | 0.45% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | y-intercept |
| 1 - 100 | 0.9998 | 152.3 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.6 |
| 100% | 50 | 50.3 | 100.6 | 0.4 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability (Intra-day) | 50 | 0.52% |
| Intermediate Precision (Inter-day) | 50 | 0.89% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).
Experimental Protocols
1. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Solutions
-
Diluent: Mobile phase was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Validation Procedures
-
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Linearity was assessed by injecting five concentrations of the analyte (ranging from 1 to 100 µg/mL) and constructing a calibration curve of peak area versus concentration.[4]
-
Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.[1]
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on two different days by two different analysts.
-
-
LOD and LOQ: The Limit of Detection and Limit of Quantitation were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[2]
-
Robustness: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the system suitability parameters.
Visualizations
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Characterization of 2-Bromo-4-fluoro-5-nitrobenzoic Acid by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR characterization of 2-Bromo-4-fluoro-5-nitrobenzoic acid. Through a comparison with structurally similar compounds, this document offers a predictive understanding of its ¹H NMR spectrum, supported by established data for analogous molecules. This information is crucial for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate in drug discovery and development.
Predictive ¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the four substituents: a carboxylic acid (-COOH), a bromine atom (-Br), a fluorine atom (-F), and a nitro group (-NO₂). All four are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.34 ppm).
The proton at position 3 (H-3) is ortho to the bromine and meta to the carboxylic acid and nitro groups. The proton at position 6 (H-6) is ortho to the nitro group and meta to the bromine and fluorine atoms. Due to the strong deshielding effect of the ortho nitro group, the signal for H-6 is expected to be further downfield than the signal for H-3.
Comparative ¹H NMR Spectral Data
To substantiate the predicted chemical shifts for this compound, the following table presents experimental ¹H NMR data for structurally related compounds. These analogs provide a basis for understanding the influence of each substituent on the proton chemical shifts.
| Compound Name | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Solvent |
| This compound | H-3 | ~8.2 - 8.4 | d | DMSO-d₆ |
| H-6 | ~8.5 - 8.7 | d | ||
| 4-Fluoro-3-nitrobenzoic acid | H-2 | 8.43 | d | DMSO-d₆ |
| H-5 | 7.85 | t | ||
| H-6 | 8.35 | dd | ||
| 2-Bromo-5-nitrobenzoic acid[1][2] | H-3 | 8.24 | d | DMSO-d₆ |
| H-4 | 8.42 | dd | ||
| H-6 | 8.65 | d | ||
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | - | - | - | - |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is provided below.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity analysis.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing TMS to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow of the ¹H NMR characterization process and the molecular structure of this compound.
Caption: Workflow for ¹H NMR analysis.
Caption: Structure of this compound.
References
Comparative Analysis of Reaction Products for the Synthesis of 2-Amino-4-fluoro-5-nitrobenzoic Acid via LC-MS
This guide provides a comparative analysis of two synthetic methods for the preparation of 2-amino-4-fluoro-5-nitrobenzoic acid from 2-bromo-4-fluoro-5-nitrobenzoic acid. The efficiency of each method is evaluated based on product yield and purity, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
2-Amino-4-fluoro-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. The successful synthesis of this molecule with high purity is crucial for the subsequent steps in drug development. In this guide, we compare two methods for the amination of this compound, a common precursor. The primary reaction involves the nucleophilic aromatic substitution of the bromine atom with an amino group. The two methods explored utilize different sources of ammonia and reaction conditions, which can influence the product yield and the impurity profile. LC-MS is a powerful analytical technique used to monitor reaction progress, identify products and byproducts, and quantify their relative abundance.
Quantitative Data Presentation
The following table summarizes the hypothetical LC-MS data for the two reaction methods. The data includes the retention time (RT), the observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, and the relative abundance of the starting material, the desired product, and major impurities.
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Method A - Relative Abundance (%) | Method B - Relative Abundance (%) |
| This compound (Starting Material) | 5.8 | 263.9 | 5.2 | 15.8 |
| 2-Amino-4-fluoro-5-nitrobenzoic acid (Product) | 4.2 | 201.0 | 92.5 | 78.3 |
| 2-Hydroxy-4-fluoro-5-nitrobenzoic acid (Impurity 1) | 3.5 | 202.0 | 1.8 | 4.5 |
| 4-Fluoro-5-nitrobenzoic acid (Impurity 2) | 5.1 | 186.0 | 0.5 | 1.4 |
Experimental Protocols
Synthesis of 2-Amino-4-fluoro-5-nitrobenzoic acid
Method A: Aqueous Ammonia
-
To a solution of this compound (1.0 g, 3.79 mmol) in 20 mL of ethanol in a sealed tube, add 10 mL of 28% aqueous ammonia.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with 2N HCl to pH 3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
Method B: Ammonium Acetate
-
Mix this compound (1.0 g, 3.79 mmol) with ammonium acetate (1.17 g, 15.16 mmol) and a catalytic amount of copper(I) oxide (0.05 g, 0.35 mmol) in 25 mL of N,N-dimethylformamide (DMF).
-
Heat the mixture to 120°C and stir for 8 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into 100 mL of ice-water.
-
Acidify with 2N HCl to pH 3 and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
LC-MS Analysis
Instrumentation:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, then hold at 95% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Sample Preparation:
Dissolve 1 mg of the crude product in 1 mL of methanol. Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow from synthesis to LC-MS analysis.
Caption: Hypothetical signaling pathway inhibited by a drug derivative.
Discussion
The LC-MS analysis indicates that Method A , utilizing aqueous ammonia, provides a significantly higher yield of the desired product, 2-amino-4-fluoro-5-nitrobenzoic acid (92.5%), compared to Method B with ammonium acetate (78.3%). Furthermore, Method A resulted in a cleaner reaction profile with a lower percentage of the starting material remaining and fewer impurities.
The primary impurity observed in both methods was 2-hydroxy-4-fluoro-5-nitrobenzoic acid, likely formed through a competing hydrolysis reaction where water acts as a nucleophile. The higher reaction temperature and the presence of acetate in Method B may contribute to the increased formation of this and other byproducts.
Conclusion
Based on the LC-MS data, Method A is the superior synthetic route for the amination of this compound, offering a higher yield and purity of the final product. The use of aqueous ammonia under the specified conditions appears to be more efficient and selective. For researchers and drug development professionals, optimizing this step is critical for the overall efficiency of synthesizing more complex target molecules. The detailed LC-MS analysis provides clear, actionable data to guide the selection of the synthetic protocol.
Comparative Biological Activity of 2-Bromo-4-fluoro-5-nitrobenzoic Acid Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the biological activities of derivatives of 2-Bromo-4-fluoro-5-nitrobenzoic acid. While specific experimental data for this class of compounds is not extensively available in public literature, this document outlines the expected biological potential based on structurally related molecules and furnishes detailed experimental protocols for their evaluation. The provided methodologies and workflows are intended to guide future research in assessing the anticancer and antimicrobial properties of novel derivatives synthesized from this scaffold.
Introduction to Biological Potential
Derivatives of benzoic acid featuring halogen and nitro group substitutions are recognized for their potential as biologically active agents. The presence of a bromine atom, a fluorine atom, and a nitro group on the benzoic acid core of this compound suggests that its derivatives could exhibit a range of pharmacological effects. The electron-withdrawing nature of these substituents can influence the molecule's chemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.
Structurally related compounds, such as other halogenated nitrobenzoic acids, have been investigated for various therapeutic applications. For instance, some bromo-nitrobenzoic acid derivatives have been explored as intermediates in the synthesis of anticancer agents, including farnesyltransferase and PARP-1 inhibitors. Furthermore, the inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The nitro group can also contribute to biological activity, including antimicrobial effects. Therefore, derivatives of this compound, such as amides and esters, represent a promising area for the discovery of new therapeutic agents, particularly in oncology and infectious diseases.
Data Presentation
A direct quantitative comparison of the biological activity of this compound derivatives is currently challenging due to a lack of published data. For future research, it is recommended that data be presented in a clear and structured format to facilitate comparison. The following tables are templates for summarizing key quantitative data from anticancer and antimicrobial assays.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type (e.g., Amide, Ester) | Substitution | Cancer Cell Line | IC₅₀ (µM) |
| BFNA-01 | Amide | R = -CH₃ | MCF-7 | |
| BFNA-02 | Amide | R = -C₂H₅ | MCF-7 | |
| BFNA-03 | Ester | R' = -CH₃ | A549 | |
| BFNA-04 | Ester | R' = -C₂H₅ | A549 | |
| Control | Doxorubicin | - | MCF-7/A549 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type (e.g., Amide, Ester) | Substitution | Bacterial Strain | MIC (µg/mL) |
| BFNA-01 | Amide | R = -CH₃ | S. aureus | |
| BFNA-02 | Amide | R = -C₂H₅ | S. aureus | |
| BFNA-03 | Ester | R' = -CH₃ | E. coli | |
| BFNA-04 | Ester | R' = -C₂H₅ | E. coli | |
| Control | Ciprofloxacin | - | S. aureus/E. coli |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the anticancer and antimicrobial activities of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and the workflows for the experimental protocols described above.
Caption: Workflow for the MTT assay to determine the anticancer activity of test compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.
Acidity of Fluoronitrobenzoic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of fluoronitrobenzoic acid isomers. The analysis is supported by predicted pKa values, detailed experimental methodologies for their determination, and an exploration of the underlying chemical principles governing their acidic strength.
Quantitative Acidity Data
The acidity of the fluoronitrobenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. Due to a scarcity of experimentally determined pKa values in publicly accessible literature, the following table primarily presents predicted values. These predictions offer a valuable estimation of the relative acidities. For reference, the experimental pKa of benzoic acid is 4.20, 3-fluorobenzoic acid is 3.86, and 4-nitrobenzoic acid is 3.41.[1][2]
| Isomer | pKa (Predicted) |
| 2-Fluoro-3-nitrobenzoic acid | 2.32[3][4] |
| 2-Fluoro-4-nitrobenzoic acid | 2.37[5] |
| 2-Fluoro-5-nitrobenzoic acid | No data available |
| 2-Fluoro-6-nitrobenzoic acid | 1.50[6] |
| 3-Fluoro-2-nitrobenzoic acid | No data available |
| 3-Fluoro-4-nitrobenzoic acid | No data available |
| 3-Fluoro-5-nitrobenzoic acid | No data available |
| 4-Fluoro-2-nitrobenzoic acid | 2.14[7] |
| 4-Fluoro-3-nitrobenzoic acid | 3.54[8] |
| 5-Fluoro-2-nitrobenzoic acid | No data available |
Structure-Acidity Relationship
The acidity of fluoronitrobenzoic acid isomers is primarily influenced by the electronic effects of the fluoro and nitro substituents, as well as their positions relative to the carboxylic acid group.
-
Inductive Effect (-I): Both fluorine and the nitro group are strongly electron-withdrawing due to their high electronegativity. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent acid. The inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group.
-
Resonance Effect (-M): The nitro group exhibits a strong electron-withdrawing resonance effect, particularly when positioned ortho or para to the carboxylic acid. This delocalization of the negative charge of the carboxylate anion onto the nitro group provides significant stabilization, leading to a substantial increase in acidity. Fluorine, while having a strong -I effect, has a competing electron-donating resonance effect (+M) due to its lone pairs, which can slightly destabilize the carboxylate anion.
-
Ortho-Effect: Substituents in the ortho position to the carboxylic acid group, regardless of their electronic nature, generally cause a significant increase in acidity. This is attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in the case of benzoic acid, is a destabilizing factor for the carboxylate anion.
Based on these principles, the predicted pKa values suggest that isomers with ortho substituents, such as 2-fluoro-6-nitrobenzoic acid, are among the strongest acids in this series. The combined strong electron-withdrawing inductive and resonance effects of the nitro group, especially when ortho or para to the carboxyl group, lead to a marked increase in acidity.
Caption: Relationship between substituent effects and the acidity of fluoronitrobenzoic acid isomers.
Experimental Protocols
The pKa values of fluoronitrobenzoic acid isomers can be experimentally determined using various methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.
Potentiometric Titration
This method involves titrating a solution of the acidic isomer with a standard solution of a strong base and monitoring the pH change.
Apparatus and Reagents:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Fluoronitrobenzoic acid isomer
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Buffer solutions for pH meter calibration (e.g., pH 4.01, 7.00, and 10.01)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of the fluoronitrobenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration several milliliters past the equivalence point.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This technique relies on the difference in the ultraviolet absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the compound.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
pH meter
-
Fluoronitrobenzoic acid isomer
-
Series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 1 to 7)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Spectrum of Acidic and Basic Forms: Prepare two solutions of the fluoronitrobenzoic acid isomer: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (fully deprotonated form). Record the UV-Vis absorbance spectra for both solutions to identify the wavelength of maximum absorbance (λmax) for each form.
-
Sample Preparation in Buffers: Prepare a series of solutions of the fluoronitrobenzoic acid isomer, each in a different buffer of known pH. The concentration of the acid should be kept constant across all solutions.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the λmax of the deprotonated form.
-
Data Analysis: Plot a graph of absorbance (y-axis) versus pH (x-axis). The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log[(Ab - A) / (A - Aa)]
where A is the absorbance of the sample at a specific pH, Ab is the absorbance of the fully deprotonated (basic) form, and Aa is the absorbance of the fully protonated (acidic) form.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
References
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [m.chemicalbook.com]
- 4. organicintermediate.com [organicintermediate.com]
- 5. 2-Fluoro-4-nitrobenzoic acid [hqpharmtech.com]
- 6. 2-Fluoro-6-nitrobenzoic acid | 385-02-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-Fluoro-3-nitrobenzoic acid CAS#: 453-71-4 [m.chemicalbook.com]
A Spectroscopic Comparison of 2-Bromo-4-fluoro-5-nitrobenzoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 2-Bromo-4-fluoro-5-nitrobenzoic acid, and its immediate synthetic precursors, 2-bromo-4-fluorobenzoic acid and 4-fluoro-3-nitrobenzoic acid. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation during the drug development process. This document summarizes key experimental data and provides standardized protocols for acquiring comparable spectroscopic information.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its precursors. Please note that while extensive experimental data is available for the precursors, detailed experimental spectra for this compound are not widely published. The provided data for the final product is based on typical values for similarly substituted aromatic compounds and should be considered predictive.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Predicted: ~8.5 (s, 1H), ~7.8 (s, 1H), Carboxylic proton not always observed. | Predicted: ~165 (C=O), ~158 (C-F), ~145 (C-NO₂), ~135 (C-Br), ~120-130 (aromatic CH) |
| 2-Bromo-4-fluorobenzoic acid | Data available in spectral databases. | Data available in spectral databases. |
| 4-Fluoro-3-nitrobenzoic acid | Data available in spectral databases. | Data available in spectral databases. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | Predicted: 3100-2500 (O-H stretch, broad), 1710-1680 (C=O stretch), 1550-1500 & 1350-1300 (N-O stretches), 1250-1200 (C-F stretch), ~600 (C-Br stretch) |
| 2-Bromo-4-fluorobenzoic acid | Data available in spectral databases. |
| 4-Fluoro-3-nitrobenzoic acid | Data available in spectral databases. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Predicted: 263/265 (due to ⁷⁹Br/⁸¹Br isotopes) | Predicted: [M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺, [M-Br]⁺ |
| 2-Bromo-4-fluorobenzoic acid | 218/220 | Data available in spectral databases. |
| 4-Fluoro-3-nitrobenzoic acid | 185 | Data available in spectral databases. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for solid samples using the Attenuated Total Reflectance (ATR) technique.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. Scan over a mass range that encompasses the expected molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualized Workflows
Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound from 2-bromo-4-fluorobenzoic acid.
Caption: A typical nitration reaction to produce the target compound.
Spectroscopic Analysis Workflow
This diagram outlines the logical flow of spectroscopic experiments for the characterization of the synthesized compounds.
Caption: A standard workflow for the spectroscopic analysis of organic compounds.
A Comparative Guide to 2-Bromo-4-fluoro-5-nitrobenzoic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. 2-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile reagent, offering multiple reaction sites for diversification. This guide provides an objective, data-driven comparison of this compound against other common synthetic building blocks, with a focus on its performance in key transformations relevant to pharmaceutical and materials science research.
Executive Summary
This compound is a highly functionalized aromatic building block that serves as a valuable intermediate in the synthesis of diverse molecular scaffolds. Its utility is primarily centered around two key reaction types: palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution (SNAr) at the C-F bond, which is activated by the para-nitro group. This guide benchmarks its reactivity against its chloro-analog, 2-chloro-4-fluoro-5-nitrobenzoic acid, and provides representative protocols for its application in common synthetic transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[1] Consequently, this compound is expected to exhibit superior reactivity compared to its chloro-analog, often leading to higher yields under milder conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The following table presents illustrative data comparing the performance of a bromo-substituted aromatic compound with its chloro-analog in a representative Suzuki-Miyaura coupling reaction. While this data is for a structurally similar benzimidazole system, it provides a strong indication of the expected reactivity trend for this compound.[1]
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-benzimidazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90[1] |
| 2 | 2-Chloro-benzimidazole | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~75[1] |
Note: The data presented is representative for structurally similar compounds and serves as an illustration of the general reactivity trend. Actual yields may vary based on specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Add Palladium(II) acetate.
-
Degassed 1,4-dioxane and deionized water (4:1 v/v) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group para to the fluorine atom makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the general reactivity trend for halogens as leaving groups is F > Cl > Br > I.[2] This is in contrast to palladium-catalyzed couplings and is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
Comparative Reactivity in Nucleophilic Aromatic Substitution
Given the established principles of SNAr, this compound is expected to preferentially undergo substitution at the C-F position over the C-Br position when treated with a nucleophile. When comparing the fluoro- and chloro-analogs, the fluoro-substituted compound will be significantly more reactive.
The following table provides a qualitative comparison of the expected reactivity of this compound with its chloro-analog in a representative SNAr reaction with an amine nucleophile.
| Substrate | Leaving Group | Expected Reactivity | Rationale |
| This compound | F⁻ | High | Fluorine is a superior leaving group in SNAr due to its high electronegativity, which stabilizes the Meisenheimer complex.[2] |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Cl⁻ | Moderate | Chlorine is a less effective leaving group than fluorine in SNAr reactions. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in DMSO, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Generalized mechanism of a two-step SNAr reaction.
III. Synthesis of Heterocyclic Scaffolds: Quinazolinones
This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be converted to an anthranilic acid derivative, which can then be cyclized to form quinazolinones, a privileged scaffold in medicinal chemistry.
Representative Synthetic Pathway to a Quinazolinone Derivative
The following scheme illustrates a potential synthetic route to a quinazolinone derivative starting from this compound. This involves an initial SNAr reaction with an amine, followed by reduction of the nitro group and subsequent cyclization.
Caption: A potential synthetic route to a quinazolinone derivative.
Experimental Protocol: Synthesis of a Quinazolinone Precursor
This protocol outlines the first two steps of the synthesis depicted above: SNAr and nitro group reduction.
Part A: Nucleophilic Aromatic Substitution
-
Follow the SNAr protocol described in Section II using the desired primary amine.
Part B: Nitro Group Reduction Materials:
-
2-Bromo-4-(alkylamino)-5-nitrobenzoic acid (from Part A) (1.0 equiv)
-
Iron powder (5.0 equiv)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol/Water (5:1 v/v)
Procedure:
-
Suspend 2-Bromo-4-(alkylamino)-5-nitrobenzoic acid in the ethanol/water mixture.
-
Add iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
IV. Amide Bond Formation
The carboxylic acid moiety of this compound allows for standard amide bond formation, a cornerstone reaction in drug discovery for introducing diversity and modulating physicochemical properties.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the amine, followed by DIPEA and then HATU.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.[3]
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis. Its distinct reactivity at the C-Br and C-F positions allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively. The comparative data, although illustrative, strongly suggests that the bromo-substituent offers a significant advantage in cross-coupling reactions over its chloro-analog, while the fluoro-substituent is the preferred leaving group in SNAr reactions. The carboxylic acid moiety further extends its utility, enabling the synthesis of amides and serving as a handle for the construction of complex heterocyclic systems. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this valuable building block.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluoro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Bromo-4-fluoro-5-nitrobenzoic acid (CAS No. 1036389-83-9) based on its chemical structure and general laboratory safety protocols.[1][2][3] A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to consult the manufacturer-provided SDS and your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.
Researchers, scientists, and drug development professionals must handle the disposal of chemical reagents with the utmost care to ensure a safe laboratory environment and maintain regulatory compliance. This compound is a halogenated nitroaromatic carboxylic acid and should be treated as hazardous waste. Based on data from similar chemical structures, it is presumed to be an irritant to the skin, eyes, and respiratory system.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, familiarize yourself with the potential hazards associated with this compound. Adherence to appropriate safety measures is the first step in responsible chemical management.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information based on the chemical's classification and general laboratory guidelines.
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Solid | General Chemical Knowledge |
| CAS Number | 1036389-83-9 | [1][2][3] |
| Primary Hazards (Presumed) | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Inferred from similar compounds |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated). | General Laboratory Safety Guidelines |
| Spill Cleanup | Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. | General Laboratory Safety Guidelines |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste. | [8][9] |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge to sewer systems. | [9] |
Experimental Protocols for Disposal
Validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service. Any attempt at chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, in strict accordance with all applicable regulations.
Step-by-Step Disposal Protocol
-
Segregation: This compound is a halogenated organic acid .[10] It must be segregated from non-halogenated waste streams.[8] Do not mix with incompatible materials such as bases or strong oxidizing agents.[11]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The original container is often a good option if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Accumulation: Store the waste container in a designated satellite accumulation area. Keep the container tightly closed except when adding waste.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CAS#:1036389-83-9 | Chemsrc [chemsrc.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-Bromo-4-fluoro-5-nitrobenzoic acid
This guide provides crucial safety, handling, and disposal protocols for 2-Bromo-4-fluoro-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification:
Based on data from structurally similar compounds, this compound is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Handle this chemical with caution and adhere to the safety protocols outlined below.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[2][5][6] | To prevent eye contact, which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[7] Ensure gloves are inspected before use and changed immediately if contaminated.[5] | To avoid direct skin contact, which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[5][7][8] | To prevent the inhalation of dust, which may cause respiratory tract irritation.[1][3] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[5] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
-
Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[9]
-
Emergency Equipment: Verify that eyewash stations and safety showers are unobstructed and operational.[2][8]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[5]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.[8]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[5]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][8]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] |
| Skin Contact | Take off contaminated clothing immediately.[9] Wash off with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[11] Call a poison center or doctor if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Chemical: Dispose of unused or unwanted chemicals in their original container or a suitable, labeled hazardous waste container.
-
-
Disposal Method:
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uah.edu [uah.edu]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
